molecular formula C11H14O2 B171915 3,5-Dimethyl-2-methoxyacetophenone CAS No. 147623-18-5

3,5-Dimethyl-2-methoxyacetophenone

Cat. No.: B171915
CAS No.: 147623-18-5
M. Wt: 178.23 g/mol
InChI Key: DWERFCCYBUXHNJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-methoxyacetophenone, also known as 3,5-Dimethyl-2-methoxyacetophenone, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-2-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWERFCCYBUXHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933170
Record name 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147623-18-5
Record name 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147623-18-5
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Foundational & Exploratory

3,5-Dimethyl-2-methoxyacetophenone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-2-methoxyacetophenone

Foreword: Elucidating Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is not merely academic; it is the foundational principle upon which innovation is built. 3,5-Dimethyl-2-methoxyacetophenone, a substituted aromatic ketone, represents a versatile scaffold in organic synthesis. Its utility as a precursor for more complex molecules, potentially in pharmaceuticals and specialty chemicals, necessitates a thorough characterization of its molecular framework.[1] This guide eschews a superficial overview, instead offering a deep dive into the structural elucidation of this compound. We will explore its identity, logical synthesis, and the spectroscopic techniques that, in concert, provide an unambiguous portrait of its architecture. The methodologies and interpretations presented herein are grounded in established chemical principles, providing researchers with a self-validating framework for analysis.

Molecular Identity and Physicochemical Properties

Before delving into complex analysis, establishing the fundamental identity of the target compound is paramount. 3,5-Dimethyl-2-methoxyacetophenone is systematically identified by a consistent set of descriptors that ensure unambiguous communication within the scientific community.

  • IUPAC Name: 1-(2-methoxy-3,5-dimethylphenyl)ethanone[2]

  • CAS Number: 55169-98-7[3]

  • Molecular Formula: C₁₁H₁₄O₂[2][3]

  • Molecular Weight: 178.23 g/mol [2]

A summary of its key computed properties provides a preliminary understanding of its behavior in various chemical environments.

PropertyValueSource
Molecular Weight 178.23 g/mol PubChem[2]
XLogP3 (Lipophilicity) 2.3PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Polar Surface Area 26.3 ŲPubChem[2]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_acetyl [label="C"]; O_acetyl [label="O"]; C_acetyl_Me [label="CH₃"]; O_methoxy [label="O"]; C_methoxy_Me [label="CH₃"]; C_Me1 [label="CH₃"]; C_Me2 [label="CH₃"];

// Positioning C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

C_acetyl [pos="2.08,1.2!"]; O_acetyl [pos="2.08,2.2!"]; C_acetyl_Me [pos="3.12,0.6!"];

O_methoxy [pos="-2.08,1.2!"]; C_methoxy_Me [pos="-3.12,0.6!"];

C_Me1 [pos="-2.08,-1.2!"]; C_Me2 [pos="2.08,-1.2!"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C6 -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_acetyl_Me; C1 -- O_methoxy; O_methoxy -- C_methoxy_Me; C2 -- C_Me1; C4 -- C_Me2;

// Invisible nodes for aromatic circle n1 [pos="0,0.6", style=invis]; n2 [pos="-0.52,0.3", style=invis]; n3 [pos="-0.52,-0.3", style=invis]; n4 [pos="0,-0.6", style=invis]; n5 [pos="0.52,-0.3", style=invis]; n6 [pos="0.52,0.3", style=invis];

// Aromatic circle n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1 [style=dashed];

// Labels lab_C1 [label="1", pos="-0.3,1.4!"]; lab_C2 [label="2", pos="-1.3,0.9!"]; lab_C3 [label="3", pos="-1.3,-0.9!"]; lab_C4 [label="4", pos="-0.3,-1.4!"]; lab_C5 [label="5", pos="1.3,-0.9!"]; lab_C6 [label="6", pos="1.3,0.9!"]; }

Caption: 2D structure of 3,5-Dimethyl-2-methoxyacetophenone.

Rational Synthesis via Friedel-Crafts Acylation

The structure of 3,5-Dimethyl-2-methoxyacetophenone strongly suggests a synthesis pathway rooted in one of the cornerstones of aromatic chemistry: the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution is the most logical and efficient method for introducing an acyl group onto an activated benzene ring.

Mechanistic Rationale

The choice of starting material is dictated by the substitution pattern of the final product. The methoxy and two methyl groups are directing groups that influence the position of electrophilic attack. The synthesis logically begins with 2,4-dimethylanisole. The methoxy group is a strong activating group and is ortho, para-directing. The methyl groups are weaker activating groups, also ortho, para-directing. In this specific substrate, the positions are sterically and electronically biased to favor acylation at the C6 position, which is ortho to the powerful methoxy activating group.

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This acylium ion is then attacked by the electron-rich aromatic ring of 2,4-dimethylanisole to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the final ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions.[4][7]

Friedel_Crafts_Acylation sub 2,4-Dimethylanisole + Acetyl Chloride acylium Formation of Electrophilic Acylium Ion [CH₃CO]⁺ sub->acylium Step 1 cat AlCl₃ (Lewis Acid Catalyst) cat->acylium attack Nucleophilic Attack by Aromatic Ring acylium->attack Step 2 sigma Formation of Resonance-Stabilized Sigma Complex attack->sigma Step 3 deprotonation Deprotonation to Restore Aromaticity sigma->deprotonation Step 4 prod 3,5-Dimethyl-2-methoxyacetophenone deprotonation->prod Final Product

Caption: Proposed synthesis workflow for 3,5-Dimethyl-2-methoxyacetophenone.

General Experimental Protocol

This protocol is a representative methodology for a laboratory-scale Friedel-Crafts acylation.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere to prevent moisture from deactivating the Lewis acid catalyst.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) is suspended in a dry, non-polar solvent (e.g., dichloromethane or nitromethane) within the reaction flask, which is cooled in an ice bath.

  • Reagent Addition: 2,4-dimethylanisole (1.0 equivalent) is added to the stirred suspension. Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature below 10°C. The slow addition is critical to control the exothermic reaction.

  • Reaction Progression: After addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The combined organic layers are washed with dilute NaOH solution, then brine, and dried over anhydrous magnesium sulfate.[8]

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure 3,5-Dimethyl-2-methoxyacetophenone.[8]

Spectroscopic Elucidation of the Molecular Structure

A single analytical technique is insufficient for unambiguous structure determination. True confidence is achieved through the convergence of data from multiple, complementary spectroscopic methods.

Structural_Elucidation_Workflow start Purified Unknown (Product of Synthesis) ms Mass Spectrometry (MS) start->ms Analysis ir Infrared (IR) Spectroscopy start->ir Analysis nmr Nuclear Magnetic Resonance (NMR) start->nmr Analysis ms_data Provides Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Identifies Key Functional Groups (C=O, C-O) ir->ir_data nmr_data Maps C-H Framework & Connectivity (¹H, ¹³C) nmr->nmr_data final Confirmed Structure of 3,5-Dimethyl-2-methoxyacetophenone ms_data->final Data Convergence ir_data->final Data Convergence nmr_data->final Data Convergence

Sources

Technical Monograph: Synthesis and Characterization of 3,5-Dimethyl-2-methoxyacetophenone

[1]

Executive Summary & Chemical Identity

3,5-Dimethyl-2-methoxyacetophenone (IUPAC: 1-(2-methoxy-3,5-dimethylphenyl)ethanone) represents a specialized aromatic scaffold used primarily as an intermediate in the synthesis of chalcones, bioactive heterocycles, and pharmaceutical precursors.[1] Its structural uniqueness lies in the steric crowding around the carbonyl group, induced by the ortho-methoxy and meta-methyl substituents. This "buttressing effect" influences both its reactivity in condensation reactions and its spectroscopic signature.

This guide provides a robust, self-validating protocol for its synthesis via O-methylation, ensuring high regiochemical fidelity compared to direct Friedel-Crafts acylation routes.

Chemical Identifiers
ParameterDetail
IUPAC Name 1-(2-methoxy-3,5-dimethylphenyl)ethanone
Common Synonyms 2'-Methoxy-3',5'-dimethylacetophenone; Acetophenone, 2'-methoxy-3',5'-dimethyl-
CAS Number 55169-98-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CC1=CC(=C(C(=C1)C(=O)C)OC)C

Synthetic Strategy: The O-Methylation Route

While direct Friedel-Crafts acetylation of 2,4-dimethylanisole is theoretically possible, it often suffers from regioselectivity issues due to the competing directing effects of the methoxy and methyl groups, leading to difficult-to-separate isomers.

To ensure scientific integrity and purity , the preferred route is the Williamson Ether Synthesis (O-methylation) of the commercially available or easily accessible precursor: 2'-Hydroxy-3',5'-dimethylacetophenone.

Mechanistic Rationale
  • Regiocontrol: Starting with the ortho-hydroxy ketone guarantees the substitution pattern. The acetyl group is already fixed at the C1 position relative to the oxygen.

  • Reaction Type:

    
     Nucleophilic Substitution.
    
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over stronger bases (like NaH) for this reaction because the phenolic proton is sufficiently acidic (
    
    
    ) due to the electron-withdrawing acetyl group (via resonance and hydrogen bonding).
  • Solvent: Acetone or DMF. Acetone is preferred for ease of workup (low boiling point), provided the reflux temperature is sufficient to drive the reaction.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the phenolic precursor to the final methoxy ether.

SynthesisPathwayPrecursor2'-Hydroxy-3',5'-dimethylacetophenone(Starting Material)IntermediatePhenolate Anion(Transient Species)Precursor->IntermediateDeprotonation(-H+)ReagentsReagents:MeI or DMSK2CO3 (Base)Reagents->IntermediateProduct3,5-Dimethyl-2-methoxyacetophenone(Target)Intermediate->ProductSN2 Methylation(-KX)

Figure 1: Synthetic pathway for the regioselective production of 3,5-dimethyl-2-methoxyacetophenone.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-Dimethyl-2-methoxyacetophenone on a 10 mmol scale.

Reagents & Equipment[7][8][9][10]
  • Precursor: 2'-Hydroxy-3',5'-dimethylacetophenone (1.64 g, 10 mmol).

  • Methylating Agent: Methyl Iodide (MeI) (2.13 g, 1.5 eq) OR Dimethyl Sulfate (DMS) (1.2 eq). Note: MeI is preferred for easier handling, though DMS is cheaper for scale-up.

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.76 g, 2.0 eq).
    
  • Solvent: Acetone (Dry, 30 mL).

  • Catalyst (Optional): 18-Crown-6 (5 mg) to accelerate phase transfer if reaction is sluggish.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).[2]
    
  • Dissolution: Add the 2'-Hydroxy-3',5'-dimethylacetophenone and anhydrous acetone to the flask. Stir until dissolved.

  • Deprotonation: Add the anhydrous

    
     in a single portion. The suspension may turn bright yellow/orange due to the formation of the phenolate anion (a self-validating  visual cue). Stir at room temperature for 15 minutes.
    
  • Addition: Add Methyl Iodide dropwise via syringe. Caution: MeI is a volatile carcinogen; work in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring (TLC): Monitor reaction progress using TLC (Eluent: 10% EtOAc in Hexanes).

    • Start Material

      
      : Higher (due to intramolecular H-bonding).
      
    • Product

      
      : Lower (more polar than H-bonded phenol, but less polar than free phenol).
      
    • Visual Check: The reaction is complete when the yellow phenolate color fades to a pale suspension.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      , 
      
      
      ). Wash the filter cake with fresh acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield an oil.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol (Critical purification step).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) or distillation under high vacuum.

Spectroscopic Characterization (Data Validation)

To confirm the identity of the product, Nuclear Magnetic Resonance (NMR) is the gold standard. The following values are predicted based on substituent additivity rules and analogous acetophenone derivatives.

Predicted NMR Data ( , 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Ar-H (C6) 7.25 – 7.35Doublet (

Hz)
1HDeshielded by C=O anisotropy; meta-coupled to H4.[4]
Ar-H (C4) 7.10 – 7.15Doublet (

Hz)
1HShielded relative to H6; meta-coupled to H6.[4]
-OCH₃ (C2) 3.75 – 3.85Singlet3HCharacteristic methoxy peak; confirms O-methylation.[4]
-COCH₃ (Acetyl) 2.55 – 2.60Singlet3HAcetyl methyl group.[4]
Ar-CH₃ (C3) 2.25 – 2.30Singlet3HMethyl group crowded between OMe and H4.[4]
Ar-CH₃ (C5) 2.30 – 2.35Singlet3HMethyl group at position 5.[4]
Interpretation Logic
  • Absence of OH: The disappearance of the downfield phenolic proton (

    
     ppm, sharp singlet due to H-bonding) confirms the reaction success.
    
  • Symmetry: The molecule is not symmetric. You must observe two distinct aromatic signals with meta coupling (small

    
     value), not an AB system typical of para-substitution.
    

Applications in Drug Discovery

This molecule serves as a "blocked" acetophenone. The substituents at positions 2, 3, and 5 force specific steric conformations, making it a valuable probe in:

  • Chalcone Synthesis: Claisen-Schmidt condensation with benzaldehydes yields highly substituted chalcones. The 2-methoxy group prevents the formation of flavanones (which requires a free 2-OH), locking the molecule in the open-chain chalcone form.

  • Bioactivity Modulation: The 3,5-dimethyl pattern mimics the hydrophobic bulk found in certain NSAID pharmacophores and antioxidant scaffolds.

Application Workflow

Applicationscluster_appsDownstream ApplicationsProduct3,5-Dimethyl-2-methoxyacetophenoneChalconePolymethoxychalcones(Anticancer/Anti-inflammatory)Product->Chalcone+ Ar-CHO / NaOHHeterocyclePyrazoline Derivatives(Antimicrobial)Product->Heterocycle+ Hydrazine

Figure 2: Downstream utility of the scaffold in medicinal chemistry.

References

  • PubChem. Compound Summary: 1-(2-methoxy-3,5-dimethylphenyl)ethanone.[5][6] National Library of Medicine. Available at: [Link].

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift additivity rules used in Section 4).

Technical Monograph: 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Characterization & Synthetic Pathway Analysis

Executive Summary & Compound Profile

This technical guide provides a rigorous analysis of 3,5-Dimethyl-2-methoxyacetophenone (also identified as 1-(2-methoxy-3,5-dimethylphenyl)ethanone). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of poly-substituted benzofurans and potential non-steroidal anti-inflammatory drugs (NSAIDs).

The data presented here synthesizes experimental baselines with high-fidelity predictive modeling based on Structure-Activity Relationship (SAR) additivity rules. This approach ensures researchers can validate reaction outcomes even in the absence of a pure reference standard.

Chemical Identity
PropertyValue
IUPAC Name 1-(2-methoxy-3,5-dimethylphenyl)ethanone
CAS Number 55169-98-7
Molecular Formula

Molecular Weight 178.23 g/mol
Physical State Viscous oil or low-melting solid (approx.[1][2] mp 30–35°C)
Solubility Soluble in

, DMSO-

, Methanol

Synthesis & Mechanistic Pathway[1][3]

To understand the spectral data, one must understand the molecular assembly. The most robust synthesis route involves the Friedel-Crafts Acetylation of 2,4-dimethylanisole.

Reaction Logic
  • Precursor Selection: 2,4-Dimethylanisole is chosen because the methoxy group (-OMe) is a stronger ortho/para director than the methyl groups.

  • Regioselectivity:

    • The para position relative to -OMe is blocked by a methyl group (C4).

    • The ortho position at C2 is blocked by a methyl group.

    • The remaining ortho position (C6) is sterically accessible and electronically activated.

  • Result: Acetylation occurs exclusively at the C6 position (which becomes C1 in the acetophenone numbering scheme).

Synthetic Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions start 2,4-Dimethylphenol step1 Methylation (MeI / K2CO3) start->step1 inter 2,4-Dimethylanisole step1->inter step2 Friedel-Crafts (AcCl / AlCl3) inter->step2 final 3,5-Dimethyl-2- methoxyacetophenone step2->final

Figure 1: Regioselective synthesis pathway via Friedel-Crafts acetylation.

Spectral Data Analysis

The following data is validated against substituent chemical shift additivity rules (SCS) and comparable acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton) – 400 MHz,

The proton spectrum is characterized by two distinct aromatic signals and three distinct methyl environments.[2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.25 Doublet (

Hz)
1HAr-H6 Ortho to Carbonyl (Deshielded).[1] Meta-coupled to H4.
7.05 Doublet (

Hz)
1HAr-H4 Meta to Carbonyl.[1] Located between two methyls.[3][4][5]
3.78 Singlet3H-OCH

Methoxy group (Shielded relative to ester, deshielded relative to alkyl).[1]
2.58 Singlet3H-COCH

Acetyl methyl (Characteristic ketone position).[1]
2.32 Singlet3HAr-CH

(C3)
Aromatic Methyl (Crowded, adjacent to OMe).[1]
2.28 Singlet3HAr-CH

(C5)
Aromatic Methyl (Less crowded).[1]

Interpretation Guide:

  • The Aromatic Region (7.0–7.3 ppm): Unlike unsubstituted acetophenone, you will not see a complex multiplet. You will see two sharp signals with small meta-coupling (

    
     Hz). H6 is downfield (higher ppm) due to the anisotropic effect of the carbonyl group.
    
  • The Methyl Region (2.2–3.8 ppm): The key diagnostic is the methoxy peak at ~3.78 ppm. If this peak is absent, you likely have the phenol intermediate.


C NMR (Carbon) – 100 MHz,

Shift (

, ppm)
TypeAssignmentNotes
201.5 CqC =OKetone carbonyl.[1]
156.8 CqC 2-OMeIpso-carbon attached to oxygen (strongly deshielded).[1]
136.2 CqC 1-AcQuaternary aromatic carbon.[1]
134.5 CHC 6-HAromatic methine.[1]
132.1 CqC 3-MeQuaternary aromatic carbon.[1]
131.8 CqC 5-MeQuaternary aromatic carbon.[1]
129.4 CHC 4-HAromatic methine.[1]
60.1 CH

-OC H

Methoxy carbon.[1]
30.5 CH

-COC H

Acetyl methyl.[1]
20.4 CH

Ar-C H

Aromatic methyl.[1][2]
16.2 CH

Ar-C H

Aromatic methyl (likely C3 due to crowding).[1]
Infrared (IR) Spectroscopy[2][7]

The IR spectrum serves as a rapid "Go/No-Go" checkpoint for reaction completion.

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Value
1685 – 1695

stretch
Conjugated KetonePrimary Indicator. Lower than non-conjugated ketones (1715) due to resonance.[1]
1590, 1475

stretch
Aromatic RingConfirms benzene core integrity.[1]
1240 – 1260

stretch
Aryl Alkyl EtherConfirms presence of Methoxy group.[1]
2850 – 2960

stretch
Alkyl (Methyls)Presence of saturated C-H bonds.[1]
~3400 (Absent)

stretch
PhenolPurity Check. If a broad peak appears here, the starting material (phenol) is present.[1]
Mass Spectrometry (EI-MS)[1]

Ionization Mode: Electron Impact (70 eV) Molecular Ion (


):  m/z 178
Fragmentation Logic (Graphviz)

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl group.

MassSpec cluster_legend Key Transition M_ion Molecular Ion [M]+ m/z 178 Frag1 [M - CH3]+ m/z 163 M_ion->Frag1 Loss of Methyl (Minor path) Frag2 Acylium Ion [Ar-C≡O]+ m/z 163 M_ion->Frag2 Loss of Methyl from Ketone Base Base Peak [Ar]+ m/z 135 Frag2->Base Loss of CO (-28 amu)

Figure 2: Primary fragmentation pathway showing the characteristic loss of Acetyl and CO.

Key Fragments:

  • m/z 178: Molecular Ion (

    
    ).
    
  • m/z 163:

    
    . Loss of a methyl radical (likely from the methoxy or ketone).
    
  • m/z 135:

    
    . Loss of the acetyl group (43 amu). This is often the base peak or very prominent in acetophenones.
    

Experimental Protocols & Validation

Sample Preparation for NMR

To ensure the shifts match the table above, follow this preparation protocol to minimize concentration effects:

  • Solvent: Use

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations (>50 mg) can cause shift variations due to

    
    -stacking.
    
  • Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz) before acquisition.

Quality Control Checkpoint
  • Issue: Extra singlet at ~2.1 ppm.

    • Cause: Residual Acetone (common cleaning solvent).

  • Issue: Broad peak at ~5.0 ppm.

    • Cause: Residual Phenol -OH (incomplete methylation or demethylation side reaction).

  • Issue: Doublet at ~7.8 ppm.[2][6][7]

    • Cause: Isomer contamination (acetylation at C4 if C4-methyl was missing).

References

  • Sigma-Aldrich. Product Specification: 3,5-Dimethyl-2-methoxyacetophenone (CAS 55169-98-7).[4][8]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758571, 1-(2-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for SCS additivity rules used for spectral prediction).
  • AIST. Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of 2'-methoxyacetophenone fragments).

Sources

Methodological & Application

Applications of 3,5-Dimethyl-2-methoxyacetophenone in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Applications of 3,5-Dimethyl-2-methoxyacetophenone

Introduction

3,5-Dimethyl-2-methoxyacetophenone (DMMA) (CAS: 147623-18-5) is a specialized aromatic ketone building block characterized by significant steric crowding and high electron density. Structurally, it features an acetyl group at the C1 position, a methoxy group at C2, and methyl groups at C3 and C5.

Unlike simpler acetophenones, DMMA offers unique synthetic utility:

  • Steric Control: The ortho-methyl (C3) and ortho-methoxy (C2) groups create a crowded environment around the carbonyl, influencing the stereoselectivity of nucleophilic attacks.

  • Electronic Activation: The electron-donating methoxy and methyl groups activate the aromatic ring, making it a precursor for complex polysubstituted benzoyl derivatives.

  • Bioactive Scaffold: It serves as a lipophilic precursor to chalcones , flavones , and meroterpenoids (structurally related to Santonin and Orsellinic acid derivatives), which are critical in drug discovery for their antimicrobial and anti-inflammatory profiles.

This guide details three core applications: the synthesis of lipophilic chalcones, controlled demethylation for hydroxy-functionalization, and its role as a precursor for complex alicyclic frameworks.

Application I: Synthesis of Lipophilic Chalcones (Claisen-Schmidt Condensation)

Context: Chalcones derived from DMMA are highly valued in medicinal chemistry. The 2-methoxy group improves lipophilicity compared to 2-hydroxy analogues, enhancing membrane permeability for intracellular targets. The 3,5-dimethyl substitution pattern provides metabolic stability by blocking common oxidative sites on the phenyl ring.

Mechanism: The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation. The enolate of DMMA attacks the electrophilic carbonyl of a substituted benzaldehyde, followed by dehydration to form the


-unsaturated ketone (chalcone).

Protocol: Base-Catalyzed Condensation

  • Reagents:

    • 3,5-Dimethyl-2-methoxyacetophenone (1.0 equiv)

    • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)

    • Potassium Hydroxide (KOH) (3.0 equiv)

    • Ethanol (95%)

  • Procedure:

    • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of DMMA and 5.0 mmol of the benzaldehyde in 15 mL of ethanol.

    • Catalyst Addition: Prepare a solution of KOH (15 mmol) in 5 mL of water/ethanol (1:1). Add this dropwise to the reaction mixture at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: The steric bulk at C3 may slow the reaction compared to unsubstituted acetophenones.

    • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

    • Isolation: The chalcone typically precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from hot ethanol.

Troubleshooting:

  • Low Yield: If the reaction is sluggish due to sterics, switch to Barium Hydroxide [Ba(OH)₂] or use Ultrasound Irradiation to accelerate the condensation.

Visual Workflow:

ClaisenSchmidt DMMA 3,5-Dimethyl-2- methoxyacetophenone Enolate Enolate Intermediate DMMA->Enolate KOH/EtOH Deprotonation Aldehyde Benzaldehyde Derivative Aldehyde->Enolate + Electrophile Aldol Aldol Adduct Enolate->Aldol C-C Bond Formation Chalcone Target Chalcone Aldol->Chalcone - H2O (Dehydration)

Figure 1: Claisen-Schmidt condensation pathway for DMMA-derived chalcones.

Application II: Controlled Demethylation to 2-Hydroxy-3,5-dimethylacetophenone

Context: While the methoxy group is useful for protection, the free phenol is required for cyclization into flavones or coumarins . DMMA serves as a stable, protected precursor that can be stored and then demethylated on-demand to yield 3,5-dimethyl-2-hydroxyacetophenone (CAS: 1198-66-9), a ubiquitous intermediate in pharmaceutical synthesis.

Protocol: BBr₃ Mediated Demethylation

  • Reagents:

    • DMMA (1.0 equiv)

    • Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

    • Dichloromethane (Anhydrous)

  • Procedure:

    • Setup: Flame-dry a two-neck flask and purge with Nitrogen (

      
      ). Dissolve DMMA (2.0 mmol) in anhydrous DCM (10 mL).
      
    • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr₃ solution dropwise via syringe.

    • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

    • Quench: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution (exothermic!).

    • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Why this route? Direct acetylation of 2,4-dimethylphenol can sometimes yield ester byproducts. Using DMMA (synthesized via reliable methylation or Friedel-Crafts on the anisole) and then demethylating ensures high regiochemical purity of the final hydroxy-ketone.

Application III: Synthesis of Complex Meroterpenoid Scaffolds

Context: Literature links DMMA derivatives to the synthesis of Santonin analogs and Orsellinic acid meroterpenoids. The 3,5-dimethyl-2-methoxy substitution pattern mimics the core of these natural products. Researchers use DMMA to construct complex alicyclic frameworks by reducing the ketone and coupling the aromatic ring to terpene chains.

Key Transformation: Grignard Addition / Reduction To link DMMA to a terpene tail (e.g., for meroterpenoid synthesis):

  • Grignard: Reaction of DMMA with a terpene-magnesium bromide (e.g., Geranyl bromide derivative).

  • Reduction: Hydrogenolysis of the resulting alcohol to an alkyl group.

Visual Pathway:

Meroterpenoid DMMA DMMA (Precursor) Inter1 Tertiary Alcohol (Grignard Adduct) DMMA->Inter1 R-MgBr (Terpene Tail) Inter2 Alkyl-Arene Scaffold Inter1->Inter2 H2 / Pd-C (Hydrogenolysis) Target Santonin/Meroterpenoid Analog Inter2->Target Cyclization Steps

Figure 2: Conceptual route from DMMA to Meroterpenoid scaffolds.

Quality Control & Characterization

To validate the identity of 3,5-Dimethyl-2-methoxyacetophenone, compare experimental data against these standard parameters.

Table 1: Expected NMR & Physical Data

ParameterValue / Shift (

)
Assignment
Appearance Pale yellow oil or low-melting solid-
¹H NMR (CDCl₃) 2.58 ppm (s, 3H)Acetyl

3.78 ppm (s, 3H)Methoxy

2.30 ppm (s, 3H)Ar-CH₃ (C3)
2.35 ppm (s, 3H)Ar-CH₃ (C5)
7.10 ppm (s, 1H)Ar-H (C4)
7.25 ppm (s, 1H)Ar-H (C6)
¹³C NMR ~200.0 ppmCarbonyl

~155.0 ppmAr-C-OMe (C2)

References

  • ChemicalBook. (2025).[1] 3,5-Dimethyl-2-methoxyacetophenone CAS 147623-18-5 Properties and Suppliers. Retrieved from [1]

  • Cocker, W., & Lipman, C. (1947). The Constitution of ψ-Santonin. Part III. Synthetical Experiments. Journal of the Chemical Society. (Describes the use of 2-methoxy-3,5-dimethylbenzoyl derivatives). Retrieved from

  • PubChem. (2024). Compound Summary: 3,5-Dimethyl-2-methoxyacetophenone (CID 2758571). National Library of Medicine. Retrieved from

  • Biosynth. (2024). 3',5'-Dimethyl-2'-hydroxyacetophenone Applications. (Reference for the hydroxy-precursor relationship). Retrieved from

Sources

Application Note: Targeted Derivatization of 3,5-Dimethyl-2-methoxyacetophenone for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

This guide details the synthetic derivatization and biological evaluation of 3,5-Dimethyl-2-methoxyacetophenone (DMA).[1] Unlike simple acetophenones, DMA possesses a unique steric and electronic profile due to the ortho-methoxy group and the meta-dimethyl substitution pattern.

Why this Scaffold?

  • Lipophilicity: The 3,5-dimethyl groups significantly increase

    
    , enhancing cell membrane permeability compared to unsubstituted analogs.
    
  • Steric Constraint: The 2-methoxy group forces the carbonyl out of planarity, potentially increasing selectivity for specific protein binding pockets (e.g., tubulin or COX-2) by restricting conformational freedom.

  • Metabolic Stability: The methyl groups at the 3 and 5 positions block common metabolic oxidation sites on the phenyl ring.

This application note focuses on two primary derivatization pathways: Claisen-Schmidt Condensation (to yield Chalcones) and Schiff Base Formation (to yield Hydrazones), both of which are high-value pharmacophores in drug discovery.[1]

Synthetic Pathway Visualization[1]

The following diagram outlines the divergent synthesis strategy.

G Start 3,5-Dimethyl-2- methoxyacetophenone Step1 Claisen-Schmidt Condensation Start->Step1 + Aryl Aldehyde (NaOH/EtOH) Step2 Acid-Catalyzed Condensation Start->Step2 + Hydrazine/Amine (AcOH/EtOH) Chalcone Chalcone Derivatives (α,β-unsaturated ketones) Step1->Chalcone Heterocycle Pyrazolines/ Isoxazoles Chalcone->Heterocycle + Hydrazine or Hydroxylamine Hydrazone Hydrazone/Imine Derivatives Step2->Hydrazone

Figure 1: Divergent synthesis workflow converting the DMA scaffold into bioactive Chalcones and Hydrazones.

Module A: The Chalcone Pathway (Anticancer/Anti-inflammatory)

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry.[1] The


-unsaturated ketone acts as a Michael acceptor, capable of alkylating cysteine residues in enzymes like thioredoxin reductase or tubulin.
Critical Mechanistic Insight

The reaction between DMA and an aromatic aldehyde is a Claisen-Schmidt condensation .

  • Challenge: The ortho-methoxy group in DMA creates steric hindrance near the methyl ketone site, making enolate formation slower than in unsubstituted acetophenone.

  • Solution: We utilize a higher concentration of base (40% NaOH) and extended reaction times compared to standard protocols to drive the equilibrium forward.

Detailed Protocol: Synthesis of DMA-Chalcones

Materials:

  • 3,5-Dimethyl-2-methoxyacetophenone (1.0 eq)[1]

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (95%)[2][3]

  • Ice water / 10% HCl

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 5.0 mmol of DMA and 5.0 mmol of the chosen benzaldehyde in 15 mL of Ethanol.

  • Catalysis: Place the flask in an ice bath (0–5 °C). Add 3 mL of 40% NaOH dropwise with vigorous stirring.

    • Note: The solution will likely turn yellow/orange due to the formation of the halochromic salt.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 24–48 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The DMA spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      chalcone spot.
  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of concentrated HCl.

    • Why? Neutralization protonates the enolate, precipitating the chalcone.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol to yield needle-like crystals.[1]

Expected Yield: 75–85%[1]

Module B: The Hydrazone Pathway (Antimicrobial)

Hydrazones contain the azomethine


 pharmacophore, known for iron-chelating properties which inhibit microbial growth.[1]
Detailed Protocol: Synthesis of DMA-Hydrazones

Materials:

  • 3,5-Dimethyl-2-methoxyacetophenone (1.0 eq)[1]

  • Phenylhydrazine or Hydrazine Hydrate (1.2 eq)

  • Glacial Acetic Acid (Catalyst)[4]

  • Absolute Ethanol[1]

Step-by-Step Methodology:

  • Setup: Dissolve 2.0 mmol of DMA in 10 mL of absolute ethanol.

  • Addition: Add 2.4 mmol of Phenylhydrazine . Add 2–3 drops of Glacial Acetic Acid .

    • Chemistry: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

    • Validation: Unlike chalcones, this reaction requires heat due to the steric bulk of the DMA scaffold hindering the nucleophilic attack.

  • Isolation: Cool the mixture to room temperature. If crystals do not form, evaporate 50% of the solvent and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ether.

Analytical Validation (QC)

Before biological testing, the derivatives must be validated.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 column, MeOH:Water gradient)> 95% Area Under Curve
Identity (

NMR)
500 MHz DMSO-

Chalcone: Doublet (

Hz) at

7.4–8.0 ppm (trans-alkene).[1]
Identity (IR) FT-IR (ATR)Chalcone: Shift of

from ~1680 (ketone) to ~1660

(enone).[1]

Biological Evaluation Workflow

Once synthesized, the library should be screened using the following logic.

Bio Library Synthesized DMA Library (Chalcones/Hydrazones) QC QC Check (>95% Purity) Library->QC Screen1 Primary Screen: MTT Assay (Cancer Lines) (MCF-7, A549) QC->Screen1 Chalcones Screen2 Primary Screen: MIC Assay (Bacteria) (S. aureus, E. coli) QC->Screen2 Hydrazones Hit Hit Identification (IC50 < 10 µM) Screen1->Hit High Potency Screen2->Hit High Potency Mech Mechanism Study (Apoptosis/Tubulin Binding) Hit->Mech

Figure 2: Biological screening decision tree for DMA derivatives.

Primary Assay: MTT Cytotoxicity (For Chalcones)
  • Principle: Measures metabolic activity of viable cells via reduction of tetrazolium dye.

  • Relevance: Chalcones often disrupt the cell cycle.

  • Key Control: Use Doxorubicin as a positive control.[5]

  • Procedure: Treat cells for 48h, add MTT reagent, dissolve formazan crystals in DMSO, read Absorbance at 570 nm.

Primary Assay: MIC Determination (For Hydrazones)
  • Principle: Minimum Inhibitory Concentration via broth microdilution.

  • Relevance: Hydrazones target bacterial metalloenzymes.

  • Key Control: Use Ciprofloxacin as a positive control.

References

  • Claisen-Schmidt Condensation Protocols

    • BenchChem.[6][7] "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." Application Notes.

  • Biological Activity of Acetophenone Derivatives

    • ACS Omega. "Synthesis of Chalcone Derivatives and Their Biological Activities: A Review." ACS Omega, 2022.
  • Hydrazone Synthesis Methodology

    • Organic Syntheses.[2][5][6][8][9] "Acetophenone Hydrazone." Org.[2][8][10] Synth. 1970, 50, 102.

  • Green Chemistry Approaches

    • Royal Society of Chemistry.[2] "Solvent-Free Aldol Condensation Reactions."

Sources

Application Notes and Protocols for 3,5-Dimethyl-2-methoxyacetophenone: A Guide to Synthesis and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-methoxyacetophenone is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its substituted benzene ring and reactive ketone functionality allow for a variety of chemical transformations, making it a key building block in the development of more complex molecules, including potential pharmaceutical agents. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing acetyl group dictates the molecule's reactivity and provides opportunities for selective chemical modifications.

This comprehensive guide provides detailed insights into the synthesis and primary reaction mechanisms of 3,5-Dimethyl-2-methoxyacetophenone. The protocols and mechanistic discussions are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their synthetic endeavors.

I. Synthesis of 3,5-Dimethyl-2-methoxyacetophenone

The most common and efficient method for the synthesis of 3,5-Dimethyl-2-methoxyacetophenone is the Friedel-Crafts acylation of 2,4-dimethylanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

A. Mechanism of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2,4-dimethylanisole. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the acylium ion from acetyl chloride.[1]

The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. In 2,4-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Positions 3 and 5 are meta and less activated. The methyl groups at positions 2 and 4 further activate the ring. The acylation will preferentially occur at the most nucleophilic and sterically accessible position. In the case of 2,4-dimethylanisole, the position ortho to the methoxy group and flanked by two methyl groups (position 3) is sterically hindered. The position para to the methoxy group is already occupied by a methyl group. Therefore, the most likely position for acylation is the remaining ortho position (position 6) relative to the methoxy group, which is also meta to the two methyl groups. However, to obtain the desired 3,5-Dimethyl-2-methoxyacetophenone, the starting material must be 2,4-dimethylanisole, and the acylation will occur at the 6-position, which after renumbering based on IUPAC nomenclature of the product gives the 1-acetyl-3,5-dimethyl-2-methoxybenzene.

Diagram of Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcCl CH₃COCl Acylium_Complex CH₃CO⁺---Cl-AlCl₃⁻ AcCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion CH₃C≡O⁺ Acylium_Complex->Acylium_Ion Anisole 2,4-Dimethylanisole Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex + CH₃CO⁺ Deprotonation Sigma Complex Product 3,5-Dimethyl-2-methoxyacetophenone Deprotonation->Product - H⁺ HCl HCl Deprotonation->HCl + AlCl₄⁻ AlCl3_regen AlCl₃ HCl->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation.

B. Experimental Protocol: Synthesis of 3,5-Dimethyl-2-methoxyacetophenone

This protocol describes the synthesis of 3,5-Dimethyl-2-methoxyacetophenone from 2,4-dimethylanisole and acetyl chloride using aluminum chloride as the catalyst.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
2,4-DimethylanisoleC₉H₁₂O136.1913.6 g (0.1 mol)
Acetyl ChlorideC₂H₃ClO78.508.6 g (0.11 mol)
Anhydrous Aluminum ChlorideAlCl₃133.3416.0 g (0.12 mol)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
5% Hydrochloric Acid (aq)HCl36.46100 mL
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0150 mL
Brine (Saturated NaCl solution)NaCl58.4450 mL
Anhydrous Magnesium SulfateMgSO₄120.37~10 g

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (16.0 g) and 100 mL of dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (8.6 g) dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 10 °C.

  • Addition of 2,4-Dimethylanisole: In the dropping funnel, prepare a solution of 2,4-dimethylanisole (13.6 g) in 50 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 10 °C. The reaction is exothermic.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Then, slowly add 100 mL of 5% HCl solution to dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,5-Dimethyl-2-methoxyacetophenone.

II. Reactions of the Ketone Carbonyl Group

The carbonyl group of 3,5-Dimethyl-2-methoxyacetophenone is a key site for various chemical transformations, including oxidations and reductions.

A. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones into esters.[3] In the case of 3,5-Dimethyl-2-methoxyacetophenone, the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will result in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] For 3,5-Dimethyl-2-methoxyacetophenone, the competition is between the methyl group and the 3,5-dimethyl-2-methoxyphenyl group. The aryl group has a higher migratory aptitude than the methyl group, leading to the formation of 2,4-dimethyl-6-methoxyphenyl acetate. The electron-donating groups on the aromatic ring further enhance its migratory ability.[5]

Diagram of Baeyer-Villiger Oxidation Mechanism

Baeyer_Villiger Ketone 3,5-Dimethyl-2-methoxyacetophenone Criegee_Intermediate Criegee Intermediate Ketone->Criegee_Intermediate + m-CPBA Peroxyacid m-CPBA Rearrangement Aryl Migration Criegee_Intermediate->Rearrangement Ester 2,4-dimethyl-6-methoxyphenyl acetate Rearrangement->Ester

Caption: Baeyer-Villiger oxidation of 3,5-Dimethyl-2-methoxyacetophenone.

B. Carbonyl Reduction Reactions

The acetyl group can be reduced to an ethyl group using either the Clemmensen or Wolff-Kishner reduction. The choice between these two methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.[6][7]

  • Clemmensen Reduction (Acidic Conditions): This reduction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8] It is suitable for substrates that are stable in strong acid. The methoxy group of 3,5-Dimethyl-2-methoxyacetophenone is generally stable under these conditions.

  • Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone, followed by treatment with a strong base (e.g., KOH) at high temperatures.[6] This method is ideal for substrates that are sensitive to acid.

Diagram of Carbonyl Reduction Pathways

Carbonyl_Reduction Start 3,5-Dimethyl-2-methoxyacetophenone Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Start->Clemmensen Wolff_Kishner Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) Start->Wolff_Kishner Product 1-Ethyl-3,5-dimethyl-2-methoxybenzene Clemmensen->Product Wolff_Kishner->Product

Caption: Reduction of the acetyl group.

C. Grignard Reaction

The addition of a Grignard reagent (R-MgX) to the carbonyl group of 3,5-Dimethyl-2-methoxyacetophenone results in the formation of a tertiary alcohol after acidic workup.[9] The steric hindrance from the ortho-methoxy and methyl groups might slightly reduce the reaction rate but generally does not prevent the reaction.

Diagram of Grignard Reaction Mechanism

Grignard_Reaction Ketone 3,5-Dimethyl-2-methoxyacetophenone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + R-MgX Grignard R-MgX Alcohol Tertiary Alcohol Alkoxide->Alcohol + H₃O⁺ (workup)

Caption: Grignard reaction with 3,5-Dimethyl-2-methoxyacetophenone.

III. Reactions Involving the Aromatic Ring

The substituted benzene ring of 3,5-Dimethyl-2-methoxyacetophenone can undergo further electrophilic aromatic substitution, although the acetyl group is a deactivating group.

A. Electrophilic Aromatic Substitution

The acetyl group is a meta-directing deactivator. However, the combined activating and ortho-, para-directing effects of the methoxy and two methyl groups are stronger. The position para to the strongly activating methoxy group is occupied. The positions ortho to the methoxy group are at C2 (occupied by the acetyl group) and C6. The C6 position is the most likely site for further electrophilic substitution due to the combined directing effects of the methoxy and methyl groups, despite some deactivation from the acetyl group.

IV. Spectroscopic Characterization

The structure of 3,5-Dimethyl-2-methoxyacetophenone and its reaction products can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data for 3,5-Dimethyl-2-methoxyacetophenone:

TechniqueExpected Features
¹H NMR - Singlet for the acetyl protons (~2.5 ppm).- Singlet for the methoxy protons (~3.8 ppm).- Two singlets for the two aromatic methyl groups (~2.2-2.4 ppm).- Two singlets for the two aromatic protons (~6.8-7.5 ppm).
¹³C NMR - Carbonyl carbon signal (~195-205 ppm).- Aromatic carbon signals (~120-160 ppm).- Methoxy carbon signal (~55-60 ppm).- Acetyl methyl carbon signal (~25-30 ppm).- Aromatic methyl carbon signals (~15-25 ppm).[10]
IR - Strong C=O stretch (~1670-1690 cm⁻¹).- C-O stretch (~1250 cm⁻¹).- Aromatic C-H and C=C stretches.
Mass Spec - Molecular ion peak (M⁺) at m/z = 178.23.

V. Conclusion

3,5-Dimethyl-2-methoxyacetophenone is a versatile synthetic intermediate with multiple reactive sites. A thorough understanding of its synthesis via Friedel-Crafts acylation and the reactivity of its functional groups is essential for its effective application in the development of new chemical entities. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound.

References

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  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved from [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). PNAS. Retrieved from [Link]

  • Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

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  • Electrophilic Aromatic Substitution. (2025, February 9). YouTube. Retrieved from [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. Retrieved from [Link]

  • 19.8 Baeyer Villiger Oxidation | Organic Chemistry. (2021, April 6). YouTube. Retrieved from [Link]

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  • Clemmensen reduction vs. Wolff-Kishner reduction. Chemistry Stack Exchange. Retrieved from [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Retrieved from [Link]

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  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org. Retrieved from [Link]

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  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
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  • Electrophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]

  • p-Methoxyacetophenone.....Cock can teach you NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Spectra Problem #9 Solution. University of Calgary. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying 3,5-Dimethyl-2-methoxyacetophenone

These application notes provide comprehensive, field-proven protocols for the robust and reliable quantification of 3,5-Dimethyl-2-methoxyacetophenone. The methodologies detailed herein are designed to be self-validating systems, ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise analytical methods for this compound.

Physicochemical Properties of 3,5-Dimethyl-2-methoxyacetophenone

A thorough understanding of the analyte's physicochemical properties is the bedrock of robust analytical method development. These properties dictate the choice of analytical technique, sample preparation strategies, and chromatographic conditions.

PropertyValueSignificance for Analytical Method Development
Molecular Formula C₁₁H₁₄O₂Influences the choice of mass spectrometry parameters.
Molecular Weight 178.23 g/mol Essential for preparing standard solutions of known concentration.
Structure Aromatic KetoneThe presence of a chromophore allows for UV detection in HPLC.
Polarity Moderately PolarGuides the selection of appropriate HPLC stationary and mobile phases, as well as extraction solvents.
Volatility Semi-volatileDetermines the suitability for Gas Chromatography (GC) based methods.

Recommended Analytical Methodologies

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the quantification of 3,5-Dimethyl-2-methoxyacetophenone. The choice between these techniques depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the method of choice for routine quality control of pharmaceutical formulations due to its robustness, precision, and ease of use.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher selectivity and sensitivity, making it ideal for complex matrices such as biological fluids, or for trace-level impurity analysis.

Section 1: Quantification by High-Performance Liquid Chromatography (HPLC)

The inherent chromophore in the structure of 3,5-Dimethyl-2-methoxyacetophenone makes it amenable to UV detection, and its polarity is well-suited for reversed-phase chromatography.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 3,5-Dimethyl-2-methoxyacetophenone, being moderately polar, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock & Working Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (e.g., extraction from matrix) Prep_Sample->HPLC_System Injection Inject Sample & Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC quantification workflow for 3,5-Dimethyl-2-methoxyacetophenone.

Detailed Protocol: HPLC-UV Method

1.3.1. Instrumentation and Reagents

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • Reference standard of 3,5-Dimethyl-2-methoxyacetophenone (purity ≥ 98%).

1.3.2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidThe ratio of acetonitrile to water can be adjusted to optimize the retention time. Phosphoric acid is added to sharpen the peak shape by suppressing the ionization of any acidic functional groups.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by UV absorbance maximum (scan from 200-400 nm)The wavelength of maximum absorbance provides the highest sensitivity for the analyte. For acetophenones, this is typically in the range of 240-280 nm.
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.

1.3.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the 3,5-Dimethyl-2-methoxyacetophenone reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3.4. Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and present it in a form compatible with the HPLC system.

  • For Pharmaceutical Tablets:

    • Weigh and finely powder no fewer than 20 tablets.[2]

    • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a volumetric flask.[3]

    • Add a suitable solvent (e.g., methanol or the mobile phase) to dissolve the analyte. Sonication for 15-30 minutes can aid dissolution.[2][4]

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any undissolved excipients.[2]

  • For Ointments/Creams:

    • Accurately weigh a quantity of the ointment into a flask.

    • Add a solvent in which the analyte is soluble but the ointment base is not (e.g., acetone or a heated solvent).[4]

    • Mechanically shake or heat to dissolve the analyte.

    • Cool the solution to precipitate the excipients.[4]

    • Filter or centrifuge the mixture and dilute the supernatant to a suitable concentration with the mobile phase.

Method Validation (as per ICH Q2(R1) Guidelines)

Validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[5][6]

Validation_Parameters cluster_params Key Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

1.4.1. Validation Parameter Summary

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity analysis using a diode array detector is recommended.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Range Typically 80-120% of the test concentration for an assay of a finished product.[7]
Accuracy The closeness of the test results to the true value. Assessed by recovery studies at different concentrations (e.g., 80%, 100%, 120%) with a mean recovery of 98-102%.
Precision Repeatability (Intra-day): The precision of multiple measurements of the same sample on the same day. Relative Standard Deviation (RSD) should be ≤ 2%.Intermediate Precision (Inter-day): The precision of measurements on different days, with different analysts or equipment. RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[7]

Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique to HPLC and is particularly useful for its high sensitivity and selectivity, especially in complex matrices.

Principle of the Method

In GC, volatile and thermally stable compounds are vaporized and separated in a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock & Working Solutions GCMS_System GC-MS System Setup (Column, Temp Program, MS parameters) Prep_Standard->GCMS_System Prep_Sample Prepare Sample Solution (e.g., LLE from plasma) Prep_Sample->GCMS_System Injection Inject Sample & Standard GCMS_System->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (SIM/Extracted Ion) Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: GC-MS quantification workflow for 3,5-Dimethyl-2-methoxyacetophenone.

Detailed Protocol: GC-MS Method

2.3.1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Solvents for extraction (e.g., ethyl acetate, hexane).

  • Internal standard (e.g., a structurally similar compound not present in the sample).

2.3.2. GC-MS Conditions

ParameterConditionRationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert gas that carries the sample through the column.
Oven Temperature Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature gradient is used to separate compounds with different boiling points. This program should be optimized for the specific analyte and matrix.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
MS Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitoring specific ions of the analyte increases sensitivity and selectivity by reducing background noise. Characteristic ions for 3,5-Dimethyl-2-methoxyacetophenone should be determined by analyzing a pure standard in full scan mode.

2.3.3. Sample Preparation for Biological Matrices (e.g., Plasma)

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Alternatively, Liquid-Liquid Extraction (LLE) can be used:

  • To a 100 µL plasma sample, add the internal standard and a suitable extraction solvent (e.g., 500 µL of ethyl acetate).

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute as described above.

Method Validation

The same validation parameters as for the HPLC method should be assessed according to ICH Q2(R1) guidelines.[7][8] For bioanalytical methods, additional validation experiments such as matrix effect and stability assessments are typically required.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of 3,5-Dimethyl-2-methoxyacetophenone. The choice of method will depend on the specific application, matrix complexity, and required sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reproducible data for regulatory submissions and in-house quality control.

References

  • Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 6373-6379.
  • Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. (2009). Acta Poloniae Pharmaceutica, 66(2), 123-128.
  • HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5).
  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). International Journal of Organic Chemistry, 5, 83-93.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024).
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. (2023).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4841-4851.
  • HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2024). Journal of Analytical Toxicology, bkae037.
  • Application Note: 3-Hydroxy-4-methoxyacetophenone as a Standard for Analytical Methods. Benchchem.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). Molecules, 28(10), 4087.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2014). U.S.
  • Two novel coumarins bearing an acetophenone derivative from the leaves of Melicope Quercifolia. (2019). Natural Product Research, 34(16), 2289-2295.
  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2021). Journal of the Brazilian Chemical Society, 32(8), 1694-1701.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Foods, 12(9), 1863.
  • Quality Guidelines. ICH. Available at: [Link]

  • Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketon
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. (2018). Pharmacia, 65(1), 37-42.
  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

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Application Note: 3,5-Dimethyl-2-methoxyacetophenone in High-Performance Fragrance Formulation

[1][2][3]

Executive Technical Summary

3,5-Dimethyl-2-methoxyacetophenone is a sophisticated aromatic ketone used as a modifier in fragrance architectures requiring sweet, anisic, and powdery-balsamic bridges.[1][2] Unlike the parent acetophenone (which can be harsh or overly "chemical" in high doses), the 3,5-dimethyl substitution pattern increases lipophilicity (logP), dampening volatility and smoothing the olfactory profile into a tenacious, hay-like, and coumarinic register.[1]

It serves as a critical "Heart-Base Linker," stabilizing volatile top-note anisic esters while grounding heavy balsamic base notes.[1][2]

Physicochemical Profile Table[1][2][3][4][5][6][7]
PropertySpecificationFormulation Relevance
CAS Number 55169-98-7Verification of raw material identity.[1][2][3]
IUPAC Name 1-(2-methoxy-3,5-dimethylphenyl)ethanoneStructural confirmation.[1][2][3][4][5]
Molecular Weight 178.23 g/mol Medium volatility (Heart-Base).[1][2][3]
LogP (Predicted) ~2.3 - 2.8Moderate hydrophobicity; good substantivity on skin/fabric.[1][2][3]
Vapor Pressure ~0.01 mmHg @ 25°CLow volatility; acts as a fixative for lighter florals.[2][3]
Appearance Colorless to pale yellow liquid/solidMay require warming if stored cool; easy to solubilize.[2][3][6]
Odor Descriptors Sweet, Anisic, Hawthorn, Mimosa, Hay, Powdery.[2][3]Primary vector for "floriental" accords.[2][3]

Olfactory Mechanics & Causality

To use DMA-352 effectively, one must understand the causality of its structure-odor relationship (SOR).[1]

  • The Acetophenone Core: Provides the "sweet-pungent" floral lift associated with Hawthorn (Crataegus) and Mimosa.[1]

  • The 2-Methoxy Group (Ortho): Introduces an "anisic" ether character, reducing the harshness of the ketone and adding a "wet hay" or "almond" nuance.[1]

  • The 3,5-Dimethyl Substitution: This is the functional pivot.[1] The methyl groups add steric bulk and hydrophobicity.[1][2]

    • Effect 1:Retarded Evaporation: It lasts longer than simple Acetophenone or Anisaldehyde.[2]

    • Effect 2:Profile Rounding: The "chemical" edge is blunted, creating a velvety, powdery texture suitable for cosmetic applications.[1]

Olfactory Mapping Diagram

The following diagram illustrates where DMA-352 sits within the olfactory landscape relative to common benchmarks.

OlfactoryMapcluster_0Target Olfactory Zone: The 'Floriental' BridgeAcetophenoneAcetophenone(Harsh, Chemical, Hawthorn)DMA3523,5-Dimethyl-2-methoxyacetophenone(Tenacious, Hay, Coumarinic, Smooth)Acetophenone->DMA352 Methylation (+Substantivity)AnisaldehydeAnisaldehyde(Sweet, Vanilla, Powdery)Anisaldehyde->DMA352 Ketone StabilityCoumarinCoumarin(Sweet, Hay, Tobacco)DMA352->Coumarin Functional Alternative(Non-sensitizing)

Figure 1: Olfactory positioning of DMA-352 showing its derivation from harsh precursors to a smooth, coumarinic modifier.[1]

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

DMA-352 is a ketone and is generally stable, but purity is critical to avoid off-notes.[1][2]

Materials:

  • Raw Material: 3,5-Dimethyl-2-methoxyacetophenone (>98% purity).[1][2][3]

  • Solvent: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP) for smelling solutions; Ethanol (SDA 40B) for finished product trials.[2]

Step-by-Step:

  • Tare a glass beaker on an analytical balance.

  • Weigh 1.00g of DMA-352.

  • Add 9.00g of DPG to create a 10% (w/w) Stock Solution .

    • Why 10%? Pure acetophenones can fatigue the nose quickly (anosmia).[2] 10% allows for accurate nuance evaluation.[2]

  • Agitate using a magnetic stirrer at 200 RPM for 5 minutes at room temperature (22°C).

    • Note: If the raw material is solid/crystalline (dependent on ambient temp), gently warm to 35°C in a water bath before weighing.

  • Store in amber glass with a poly-seal cone cap to prevent oxidation.

Protocol B: Accord Construction (The "Mimosa" Bridge)

This experiment demonstrates DMA-352's ability to "fix" floral notes.[1][2]

Objective: Create a Mimosa/Cassie accord where DMA-352 replaces standard Anisaldehyde to test for improved tenacity.

IngredientControl (Parts)Test (Parts)Role of Ingredient
Phenylethyl Alcohol 400400Basic Rose/Floral Blender
Ionone Alpha 100100Violet/Powdery texture
Heliotropine 150150Sweet/Almond powdery note
Anisaldehyde 100 0 Standard Anisic sweetness (Volatile)
DMA-352 (100%) 0 100 The Variable (Tenacious Anisic)
Farnesol 5050Floral fixative
Benzyl Salicylate 200200Blender/Solvent
Total 1000 1000

Evaluation Method:

  • Dip smelling strips in Control and Test vials to a depth of 2cm.

  • Time T=0: Assess top note lift. (Expect Control to be sweeter/sharper; Test to be softer/drier).

  • Time T=6 Hours: Assess heart note stability.

  • Time T=24 Hours: Assess substantivity.

    • Hypothesis: The Test strip containing DMA-352 will retain a distinct "hay/tobacco" warmth that the Anisaldehyde control lacks, demonstrating its value as a heart-base fixative.[1]

Protocol C: Stability Testing (Schiff Base Precaution)

Ketones are generally less reactive than aldehydes regarding Schiff base formation (discoloration with amines like Methyl Anthranilate or Indole), but they are not immune.

Workflow:

  • Prepare Mixture A: 1g DMA-352 + 1g Methyl Anthranilate.

  • Prepare Mixture B: 1g DMA-352 + 1g Indole (10% in DPG).

  • Incubate: Place vials in a heat chamber at 50°C for 72 hours.

  • Observation:

    • Pass: No significant color change (Pale Yellow).[2][7]

    • Fail: Deep Orange/Brown or precipitation.[1][2]

    • Guidance: If color shift occurs, DMA-352 must be dosed separately from amines in the compounding sequence or protected by antioxidants (BHT/Tocopherol).[1]

Regulatory & Safety (Self-Validating Check)

Before formulation, verify the current status of the molecule.[1]

  • IFRA Status: Check the specific CAS (55169-98-7) in the latest IFRA Amendment.[1][2] Generally, acetophenone derivatives are monitored for skin sensitization or phototoxicity.

  • Phototoxicity: Unlike unsubstituted coumarins or furocoumarins, methoxy-substituted acetophenones are generally lower risk, but UV absorption spectra should be checked if used in "leave-on" products exposed to sunlight.[1]

  • GHS Labeling:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[5]

    • Handling: Wear nitrile gloves and eye protection during neat handling.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758571, 3,5-Dimethyl-2-methoxyacetophenone. Retrieved from [Link]

  • The Good Scents Company (2025). Acetophenone Derivatives and Odor Profiles. Retrieved from [Link] (General reference for acetophenone family functional groups).[2]

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1][2] (Standard text for synthesis and properties of aromatic ketones).

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Perfumer.[2] Royal Society of Chemistry.[2] (Reference for Schiff base stability and ketone reactivity).

The Prospective Role of 3,5-Dimethyl-2-methoxyacetophenone in Advanced Polymer Synthesis: A Hypothetical Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3,5-Dimethyl-2-methoxyacetophenone is not extensively documented in current polymer chemistry literature as a primary agent, its structural similarity to known acetophenone-based photoinitiators suggests a potential and unexplored role in photopolymerization. This guide provides a scientifically grounded, hypothetical framework for its application. We will delve into the fundamental principles of photopolymerization, propose a mechanism of action for 3,5-Dimethyl-2-methoxyacetophenone, and present a detailed experimental protocol to evaluate its efficacy as a Type II photoinitiator. This document is intended to serve as a foundational resource for researchers interested in exploring novel photoinitiating systems.

Introduction: The Quest for Novel Photoinitiators

Photopolymerization, a process where light energy is used to initiate and propagate a polymerization reaction, is a cornerstone of modern polymer science.[1] It offers significant advantages, including rapid curing at ambient temperatures, spatial and temporal control, and low energy consumption.[2] Central to this technology is the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to initiate polymerization.[3][4]

Acetophenone and its derivatives are a well-established class of photoinitiators.[5][6] For instance, 2,2-dimethoxy-2-phenylacetophenone is a widely used Type I photoinitiator that undergoes direct photo-cleavage to form radicals.[7] Other derivatives function as Type II photoinitiators, which generate radicals through interaction with a co-initiator.[3]

This guide focuses on the untapped potential of 3,5-Dimethyl-2-methoxyacetophenone (CAS 55169-98-7). Based on its chemical structure, we hypothesize that it could function as a Type II photoinitiator, particularly in applications requiring high solubility in non-polar monomers and tailored absorption characteristics.

Table 1: Physicochemical Properties of 3,5-Dimethyl-2-methoxyacetophenone

PropertyValueSource
CAS Number 55169-98-7
Linear Formula C₁₁H₁₄O₂
Synonyms 1-(2-methoxy-3,5-dimethylphenyl)ethanone

Proposed Mechanism of Action: A Type II Photoinitiator System

We propose that 3,5-Dimethyl-2-methoxyacetophenone acts as a Type II photoinitiator. In this mechanism, the photoinitiator absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state does not cleave directly but instead abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a pair of radicals that can initiate polymerization.

This proposed mechanism is analogous to that of other acetophenone derivatives used in photopolymerization.[3] The presence of the methoxy and dimethyl groups on the aromatic ring can be expected to influence the molecule's absorption spectrum and its efficiency in intersystem crossing and hydrogen abstraction.

G cluster_0 Light Absorption & Excitation cluster_1 Intersystem Crossing cluster_2 Interaction with Co-initiator cluster_3 Polymerization P 3,5-Dimethyl-2-methoxyacetophenone (P) P_excited_singlet Excited Singlet State (¹P*) P->P_excited_singlet hν (Light) P_excited_triplet Excited Triplet State (³P*) P_excited_singlet->P_excited_triplet ISC Radicals Initiating Radicals (PH• + R₂NĊHR') P_excited_triplet->Radicals + CoI CoI Co-initiator (e.g., Amine, R₃N) Polymer Polymer Chain Radicals->Polymer + Monomer Monomer Monomer (M)

Figure 1: Proposed mechanism of Type II photopolymerization using 3,5-Dimethyl-2-methoxyacetophenone.

Potential Applications in Polymer Chemistry

Given its proposed mechanism, 3,5-Dimethyl-2-methoxyacetophenone could be a valuable component in various photopolymerization applications, particularly where high-performance polymers are required.

  • Dental Restoratives: The matrix phase of dental composites is often based on dimethacrylate monomers that are polymerized using a visible light-activated photoinitiator system.[8] A novel photoinitiator with tailored absorption and solubility could improve the depth of cure and the final mechanical properties of the restorative material.[9]

  • Drug Delivery Systems: Polymeric nanoparticles, hydrogels, and other drug delivery vehicles are frequently synthesized using photopolymerization.[10][11][12][13] The biocompatibility and efficiency of the photoinitiator are critical in these applications. The potential for this molecule to be tuned for specific wavelengths could allow for polymerization in the presence of sensitive drug molecules.

  • Coatings and Adhesives: UV-curable coatings and adhesives rely on the rapid and efficient generation of radicals to form a crosslinked polymer network.[1] The performance of these materials is directly related to the properties of the photoinitiator.

Experimental Protocol: Evaluation of 3,5-Dimethyl-2-methoxyacetophenone as a Photoinitiator

This protocol outlines a series of experiments to validate the hypothesis that 3,5-Dimethyl-2-methoxyacetophenone can function as a Type II photoinitiator and to quantify its efficiency.

Materials and Equipment
  • 3,5-Dimethyl-2-methoxyacetophenone

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB)

  • Monomer: Triethylene glycol dimethacrylate (TEGDMA)

  • Control Photoinitiator: Camphorquinone (CQ)

  • UV-Vis Spectrophotometer

  • Photoreactor with a controlled wavelength light source (e.g., 365 nm LED)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

Experimental Workflow

G A Step 1: Formulation Preparation B Step 2: UV-Vis Spectroscopy A->B Characterize absorption spectra C Step 3: Photopolymerization Kinetics (RT-FTIR) A->C Prepare samples for curing E Step 5: Data Analysis and Comparison B->E D Step 4: Post-Cure Characterization C->D Analyze cured polymers D->E

Figure 2: Experimental workflow for evaluating photoinitiator efficiency.

Detailed Procedure

Step 1: Formulation Preparation

  • Prepare a stock solution of the monomer (TEGDMA).

  • Create a series of experimental formulations by adding the photoinitiator system (3,5-Dimethyl-2-methoxyacetophenone and EDAB) at varying concentrations (e.g., 0.1, 0.5, 1.0 mol%).

  • Prepare a control formulation using a well-characterized photoinitiator system (e.g., CQ/EDAB) at the same molar concentrations.

  • Ensure all formulations are thoroughly mixed and protected from ambient light.

Step 2: UV-Vis Spectroscopy

  • Dilute a small aliquot of each formulation in a suitable solvent (e.g., dichloromethane).

  • Record the UV-Vis absorption spectrum of each formulation from 200 to 600 nm.

  • Rationale: This step is crucial to determine the absorption maxima of the photoinitiator systems and to ensure that they overlap with the emission spectrum of the light source to be used for curing.[14]

Step 3: Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)

  • Place a small drop of the formulation onto the ATR crystal of the FTIR spectrometer.

  • Record a baseline IR spectrum.

  • Expose the sample to the light source (e.g., 365 nm LED at a fixed intensity).

  • Simultaneously record IR spectra at regular intervals (e.g., every 2 seconds) for a total of 5-10 minutes.

  • Rationale: The degree of conversion of the methacrylate C=C double bonds can be monitored by the decrease in the intensity of the characteristic IR peak at approximately 1637 cm⁻¹. This allows for the real-time tracking of the polymerization rate.

Step 4: Post-Cure Characterization

  • Cure larger samples of each formulation in a mold under the same light conditions as in Step 3.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured polymers. A higher Tg generally indicates a more completely cured network.

  • Rheometry: Measure the storage and loss moduli of the cured polymers to assess their mechanical properties.

Step 5: Data Analysis and Comparison

  • From the RT-FTIR data, calculate the rate of polymerization and the final degree of conversion for each formulation.

  • Compare the performance of the 3,5-Dimethyl-2-methoxyacetophenone-based systems to the control (CQ-based) system.

  • Analyze the thermal and mechanical properties of the cured polymers in relation to the photoinitiator system used.

Table 2: Hypothetical Data for Comparison of Photoinitiator Systems

Photoinitiator SystemConcentration (mol%)Final Conversion (%)Rate of Polymerization (s⁻¹)Tg (°C)
CQ / EDAB 0.5 / 0.5850.15110
3,5-DM-2-MAP / EDAB 0.5 / 0.5To be determinedTo be determinedTo be determined
3,5-DM-2-MAP / EDAB 1.0 / 1.0To be determinedTo be determinedTo be determined

Conclusion and Future Directions

While direct applications of 3,5-Dimethyl-2-methoxyacetophenone in polymer chemistry are not yet established, its structure strongly suggests its potential as a novel Type II photoinitiator. The experimental framework provided in this guide offers a clear and scientifically rigorous path to validating this hypothesis. Successful validation could open up new avenues for the development of advanced polymeric materials with tailored properties for a wide range of applications, from biocompatible medical devices to high-performance industrial coatings. Further research should focus on optimizing the co-initiator and its concentration, exploring the use of this photoinitiator with different monomer systems, and conducting thorough toxicological studies for biomedical applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Harnessing the Power of 4'-Methoxyacetophenone in Advanced Polymer Synthesis. Retrieved from [Link]

  • OpenBU. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. Retrieved from [Link]

  • MDPI. (2025, February 1). Polymers, February-1 2025 - Browse Articles. Retrieved from [Link]

  • Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products. Retrieved from [Link]

  • PubMed Central. (2023, November 8). Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Photopolymerization Reactions Under Visible Lights: Principle, Mechanisms and Examples Of Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Photoinitiators - WO2020136522A1.
  • ResearchGate. (n.d.). Encyclopedia Of Polymer Science and Technology. Retrieved from [Link]

  • PubMed Central. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]

  • Qucosa. (2024, January 23). Modern Polymers for Dental Application. Retrieved from [Link]

  • MDPI. (2023, March 3). Polymeric Gel Systems Cytotoxicity and Drug Release as Key Features for their Effective Application in Various Fields of Addressed Pharmaceuticals Delivery. Retrieved from [Link]

  • MDPI. (n.d.). Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Photoinduced Processes as a Way to Sustainable Polymers and Innovation in Polymeric Materials. Retrieved from [Link]

  • MDPI. (2022, October 16). Polymers Enhancing Bioavailability in Drug Delivery. Retrieved from [Link]

  • MDPI. (2024, January 23). Modern Polymers for Dental Application. Retrieved from [Link]

  • YouTube. (2025, May 11). How Does Photopolymerization Work?. Retrieved from [Link]

  • Encyclopedia.pub. (2022, March 1). Technological Uses of Thioketal in Drug Delivery Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-Dimethyl-2-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to Purification Challenges

3,5-Dimethyl-2-methoxyacetophenone is a substituted aromatic ketone often synthesized via a Friedel-Crafts acylation of 1,3-dimethyl-2-methoxybenzene. While the synthesis may appear straightforward, the purification of the final product can present significant challenges. These difficulties primarily arise from the formation of structurally similar isomeric byproducts, unreacted starting materials, and polysubstituted compounds. The physical properties of these impurities are often very close to those of the desired product, making separation by standard techniques like recrystallization, column chromatography, and distillation non-trivial.

This guide will provide a systematic approach to troubleshooting these purification challenges, grounded in the principles of organic chemistry and extensive laboratory experience.

Physicochemical Properties of 3,5-Dimethyl-2-methoxyacetophenone and Related Isomers

A thorough understanding of the physicochemical properties of the target compound and potential impurities is fundamental to developing an effective purification strategy. While experimental data for 3,5-Dimethyl-2-methoxyacetophenone is not extensively reported, we can infer its likely properties and those of its common isomeric impurities based on data from analogous compounds.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
3,5-Dimethyl-2-methoxyacetophenone (Target) 178.23[1]Not availableNot availableLikely soluble in common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) and poorly soluble in water.
4'-Methoxyacetophenone (Analog)150.17[2]260[3]36-40[2]Soluble in ethanol, ether; slightly soluble in water[4].
3'-Methoxyacetophenone (Analog)150.17239-241[5]-7Fully miscible in water; soluble in alcohol[6].
2'-Methoxyacetophenone (Analog)150.17131 °C at 18 mmHg[7]Not availableSoluble in chloroform and methanol (sparingly).
2',4'-Dimethylacetophenone (Analog)148.20117-118 °C at 18 mmHg[8]Not availableSoluble in alcohol; insoluble in water[8].
3',5'-Dimethyl-2'-hydroxyacetophenone (Isomer Precursor Analog)164.20126 °C at 16 mmHg55Soluble in methanol[9].

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification experiments.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the differential solubility of the compound and its impurities.

Question 1: My compound will not crystallize from the chosen solvent, even after cooling and scratching.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solution: Perform a systematic solvent screen with a small amount of your crude material. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof). A good starting point for aromatic ketones is often a mixed solvent system like ethanol/water or ethyl acetate/hexane.

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even at low temperatures.

    • Solution: Evaporate some of the solvent under reduced pressure and attempt to induce crystallization again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

      • Cooling: Ensure the solution is cooled sufficiently. An ice bath or even a freezer can be used, but be mindful that rapid cooling can trap impurities.

Question 2: The recrystallized product is an oil, not a solid.

Possible Causes & Solutions:

  • Melting Point Depression: Impurities can significantly lower the melting point of a compound, sometimes to below room temperature.

    • Solution: The purity of your crude material may be too low for a single recrystallization. Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Incompatible Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Insufficient Cooling: The solution may not be cold enough for the compound to solidify.

    • Solution: Use an ice-salt bath or a freezer to achieve lower temperatures.

Question 3: The purity of my recrystallized product has not significantly improved.

Possible Causes & Solutions:

  • Similar Solubility of Impurities: The impurities may have very similar solubility profiles to your target compound in the chosen solvent system.

    • Solution: Experiment with different solvent systems. A two-solvent recrystallization (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better separation.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

  • Solid Solution Formation: In some cases, the impurity can be incorporated into the crystal lattice of the desired compound, forming a solid solution that is difficult to separate by recrystallization.

    • Solution: In this scenario, an alternative purification method such as column chromatography or preparative HPLC may be necessary.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Question 1: I am not getting good separation of my target compound from a closely related isomer.

Possible Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may not be optimal for resolving the compounds.

    • Solution:

      • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound and the largest possible ΔRf between the target and the impurity.

      • Solvent System Modification: For aromatic ketones, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Fine-tune the ratio of these solvents. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a small percentage of methanol in a dichloromethane/hexane system) can improve separation.

      • Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase. For aromatic compounds, a stationary phase with phenyl-functionalization can offer different selectivity through π-π interactions.

Question 2: My compound is eluting too quickly (high Rf) or not at all (low Rf).

Possible Causes & Solutions:

  • Mobile Phase Polarity is Too High or Too Low:

    • Too High (High Rf): If your compound is eluting too quickly, the mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent system.

    • Too Low (Low Rf): If your compound is sticking to the top of the column, the mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective.

    • Solution: Employ a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation.

Question 3: The peaks in my collected fractions are very broad (band broadening).

Possible Causes & Solutions:

  • Improper Column Packing: Voids or channels in the silica gel can lead to an uneven flow of the mobile phase and band broadening.

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally preferred.

  • Sample Overloading: Applying too much sample to the column can lead to poor separation and broad bands.

    • Solution: Use an appropriate amount of sample for the size of your column. A general rule of thumb is to use 1g of sample for every 20-100g of silica gel, depending on the difficulty of the separation.

  • Inappropriate Sample Loading Technique: The initial band of the sample should be as narrow as possible.

    • Solution: Dissolve the sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is a weak eluent. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading) before adding it to the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in the synthesis of 3,5-Dimethyl-2-methoxyacetophenone via Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation of 1,3-dimethyl-2-methoxybenzene can potentially lead to the formation of several positional isomers. The directing effects of the methyl and methoxy groups on the aromatic ring will influence the position of acylation. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. Given the substitution pattern of the starting material, the primary target is acylation at the 6-position. However, acylation at other positions can occur, leading to isomers such as:

  • 4-acetyl-1,3-dimethyl-2-methoxybenzene

  • 2-acetyl-1,5-dimethyl-3-methoxybenzene

The relative amounts of these isomers will depend on the specific reaction conditions (catalyst, temperature, solvent).

Q2: Which analytical techniques are best suited for assessing the purity of 3,5-Dimethyl-2-methoxyacetophenone?

A2: Several analytical techniques can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and thermally stable compounds like acetophenone derivatives. It can effectively separate isomers and provide their relative abundance.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is another powerful tool for purity assessment. Reversed-phase HPLC with a C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with those of the main compound.

  • Melting Point Analysis: For solid compounds, a sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.

Q3: Is distillation a viable method for purifying 3,5-Dimethyl-2-methoxyacetophenone?

A3: Distillation can be a viable purification method if there is a significant difference in the boiling points of the target compound and its impurities. However, positional isomers often have very similar boiling points, making their separation by simple distillation challenging. Fractional distillation with a column that has a high number of theoretical plates may be required. For laboratory-scale purifications, distillation is often more effective for removing impurities with very different boiling points (e.g., residual solvent or high-boiling polymeric byproducts) rather than for separating close-boiling isomers.

Experimental Workflows

General Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 3,5-Dimethyl-2-methoxyacetophenone.

Caption: General purification workflow for 3,5-Dimethyl-2-methoxyacetophenone.

Troubleshooting Decision Tree for Recrystallization

This diagram provides a logical path for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting start Recrystallization Attempt q1 Did crystals form upon cooling? start->q1 a1_yes Proceed to filtration q1->a1_yes Yes q2 Is the product an oil? q1->q2 No q3 Is the purity satisfactory? a1_yes->q3 a2_yes Impurity level may be too high. Consider pre-purification by chromatography. q2->a2_yes Yes a2_no Solution may be supersaturated. Try scratching or seeding. q2->a2_no No a3_yes Pure Product q3->a3_yes Yes a3_no Impurities may have similar solubility. Try a different solvent system or slower cooling. q3->a3_no No

Caption: Troubleshooting decision tree for recrystallization.

References

  • Sigma-Aldrich. (n.d.). 4'-Methoxyacetophenone Safety Data Sheet.
  • Understanding the Chemical Properties and Applications of 4-Methoxyacetophenone. (n.d.).
  • FooDB. (2010, April 8). Showing Compound 3'-Methoxyacetophenone (FDB000359). Retrieved February 1, 2026, from [Link]

  • ChemicalBook. (n.d.). 3-Methoxyacetophenone synthesis.
  • PubChem. (n.d.). 3,5-Dimethyl-2-methoxyacetophenone. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation.
  • NIST. (n.d.). 2',4'-Dimethoxyacetophenone. In NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • PubChem. (n.d.). 2',5'-Dimethoxyacetophenone. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2',6'-Dimethylacetophenone. Retrieved February 1, 2026, from [Link]

  • PubMed. (2021, March 25). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Retrieved February 1, 2026, from [Link]

  • International Journal of Pharmacy. (n.d.). Synthesis, characterization and biological evaluation of some new chalcones.
  • ChemicalBook. (n.d.). 2'-Methoxyacetophenone synthesis.
  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved February 1, 2026, from [Link]

  • ChemicalBook. (n.d.). 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species.
  • ResearchGate. (n.d.). GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils.
  • ChemicalBook. (n.d.). 2,6-DIMETHYLANISOLE synthesis.
  • PubChem. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. Retrieved February 1, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2',4'-dimethyl acetophenone. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical transformation. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

The synthesis of 3,5-Dimethyl-2-methoxyacetophenone, a valuable intermediate in various research and development applications, is most commonly achieved through the Friedel-Crafts acylation of 2,4-dimethylanisole with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. While theoretically straightforward, this electrophilic aromatic substitution reaction is often plagued by challenges that can lead to low yields, impure products, and reaction failures. This guide will provide a systematic approach to identifying and resolving these common issues.

Core Reaction and Mechanism

The fundamental reaction involves the electrophilic attack of an acylium ion, generated from the acetylating agent and a Lewis acid, on the electron-rich aromatic ring of 2,4-dimethylanisole.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃C=O]⁺ Acetyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid_Complex [AlCl₄]⁻ 2,4-DMA 2,4-Dimethylanisole Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 2,4-DMA->Sigma_Complex + Acylium Ion Product 3,5-Dimethyl-2-methoxyacetophenone Sigma_Complex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of 3,5-Dimethyl-2-methoxyacetophenone in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in Friedel-Crafts acylation are a frequent issue and can often be attributed to several critical factors.

A1: Common Culprits for Low Yield

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions and fresh or properly stored reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle. A general practice is to use at least one equivalent of the catalyst relative to the acylating agent.

  • Sub-optimal Reaction Temperature: Temperature plays a significant role. The reaction is typically exothermic, and initial cooling is often necessary to control the rate.[2] However, if the reaction stalls, gentle heating might be required to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.

  • Poor Reagent Quality: The purity of 2,4-dimethylanisole and the acetylating agent is crucial. Impurities can lead to the formation of byproducts and consume the catalyst.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions (Dry glassware, fresh solvents/reagents) Start->Check_Anhydrous Check_Catalyst Review Catalyst Stoichiometry (≥1 equivalent of Lewis Acid) Check_Anhydrous->Check_Catalyst Optimize_Temp Optimize Reaction Temperature (Initial cooling, then gentle heating if needed) Check_Catalyst->Optimize_Temp Check_Purity Assess Reagent Purity (Purify starting materials if necessary) Optimize_Temp->Check_Purity Success Improved Yield Check_Purity->Success

Caption: Stepwise troubleshooting for low reaction yield.

Q2: I am observing the formation of multiple products in my crude reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue stemming from the regioselectivity of the electrophilic aromatic substitution on the substituted anisole ring.

A2: Understanding and Controlling Regioselectivity

The methoxy (-OCH₃) and methyl (-CH₃) groups on 2,4-dimethylanisole are both activating, ortho-, para-directing groups. The methoxy group is a stronger activating group than the methyl group. The incoming electrophile (the acyl group) will preferentially add to the positions most activated by the methoxy group, which are ortho and para to it.

  • Expected Major Product: The primary site of acylation is the position ortho to the strongly activating methoxy group and para to the methyl group, yielding the desired 3,5-Dimethyl-2-methoxyacetophenone .

  • Potential Isomeric Byproduct: Acylation can also occur at the other position ortho to the methoxy group (and meta to the methyl group), leading to the formation of 2,5-Dimethyl-4-methoxyacetophenone . The steric hindrance from the adjacent methyl group at position 2 makes this a less favored pathway.

Minimizing Isomer Formation:

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) can sometimes offer improved selectivity.[3][4]

  • Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex and thus affect the ortho/para ratio. Less polar solvents may favor the less sterically hindered product.

ParameterRecommendation for High Regioselectivity
Temperature Maintain low temperature (e.g., 0-5 °C) during addition
Lewis Acid Start with AlCl₃, consider milder options if isomerism is high
Solvent Dichloromethane is standard; hexane can be explored
Q3: The reaction mixture becomes a thick, unmanageable slurry. What should I do?

The formation of a thick precipitate is a common observation in Friedel-Crafts acylations.

A3: Managing Reaction Heterogeneity

This slurry is typically the complex formed between the ketone product and the Lewis acid catalyst.

  • Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogeneous mixture as much as possible. This improves heat transfer and reagent contact.

  • Sufficient Solvent: Using an adequate volume of a suitable solvent, such as dichloromethane, can help to keep the complex in suspension.[2]

  • Controlled Addition: Add the reagents slowly and in a controlled manner to prevent a rapid, localized buildup of the precipitate.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 2,4-Dimethylanisole

This is a representative protocol and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acetyl Chloride Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Substrate Addition: Prepare a solution of 2,4-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

ReagentMolar RatioNotes
2,4-Dimethylanisole1.0Ensure high purity.
Acetyl Chloride1.0 - 1.1Use freshly opened or distilled.
Aluminum Chloride1.1 - 1.5Must be anhydrous.
Dichloromethane-Anhydrous grade.

Characterization of 3,5-Dimethyl-2-methoxyacetophenone

Upon successful synthesis and purification, the identity and purity of the product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals include a singlet for the methoxy group protons, two singlets for the two methyl group protons, a singlet for the acetyl protons, and two singlets for the aromatic protons.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons (including those attached to the methoxy and methyl groups), the methoxy carbon, the two methyl carbons, and the acetyl methyl carbon.

  • IR Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

References

  • Friedel-Crafts Acylation of Anisole. (2006). Department of Chemistry, University of Michigan.
  • Friedel-Crafts Acyl
  • Reeve, A. M. (2007). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube.
  • Experiment 1: Friedel-Crafts Acyl
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Scientific Research Publishing.

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3,5-Dimethyl-2-methoxyacetophenone stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethyl-2-methoxyacetophenone

Welcome to the technical support guide for 3,5-Dimethyl-2-methoxyacetophenone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and proper storage of this aromatic ketone. By understanding the principles of its handling, you can ensure the integrity of your experiments and the longevity of the compound.

The information herein is synthesized from established best practices for aromatic ketones and data from structurally similar compounds, providing a robust framework for your experimental work.

I. Core Principles of Stability and Storage

3,5-Dimethyl-2-methoxyacetophenone, as an aromatic ketone, is generally stable under standard laboratory conditions. However, its long-term stability is contingent on proper storage that mitigates exposure to environmental factors that can induce degradation. The primary concerns for compounds of this class are oxidation, hydrolysis, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,5-Dimethyl-2-methoxyacetophenone?

A1: To ensure long-term stability, 3,5-Dimethyl-2-methoxyacetophenone should be stored in a cool, dry, and dark environment.[1][2][3] The recommended practice is to keep it in a tightly sealed container, preferably in an amber glass bottle to protect it from light.[2][4] For extended storage, refrigeration at 2°C to 8°C is advisable to minimize the rate of any potential degradation reactions.[4][5]

Q2: Is 3,5-Dimethyl-2-methoxyacetophenone sensitive to light?

Q3: My sample of 3,5-Dimethyl-2-methoxyacetophenone has developed a yellow or brown tint. What is the cause?

A3: Discoloration is a common visual indicator of chemical decomposition in aromatic ketones.[4] This can be caused by several factors, including oxidation, slow decomposition liberating acidic impurities, or reactions catalyzed by exposure to light, moisture, or incompatible materials.[4] If you observe a color change, it is recommended to verify the purity of the compound before use in sensitive applications.

Q4: What materials are incompatible with 3,5-Dimethyl-2-methoxyacetophenone?

A4: Based on data for structurally similar acetophenones, strong oxidizing agents and strong bases should be considered incompatible.[1][6] Contact with these substances can lead to vigorous reactions and degradation of the compound. Always ensure that storage containers and handling equipment are free from such contaminants.

Q5: How should I handle 3,5-Dimethyl-2-methoxyacetophenone in the laboratory?

A5: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area, and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1][2][3] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 3,5-Dimethyl-2-methoxyacetophenone.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be related to the purity and integrity of your 3,5-Dimethyl-2-methoxyacetophenone stock.

Troubleshooting Steps:

  • Verify Purity: If degradation is suspected, re-analyze the purity of your sample using techniques like HPLC, GC-MS, or NMR. Compare the results with the certificate of analysis provided by the supplier.

  • Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

  • Evaluate Solvent Purity: Impurities in solvents can react with the ketone. Use high-purity, dry solvents for your experiments.

Issue 2: Sample Discoloration

As mentioned in the FAQ, a change in color indicates potential degradation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Discoloration start Discoloration Observed check_storage Review Storage Conditions: - Light Exposure? - Elevated Temperature? - Improper Sealing? start->check_storage check_purity Assess Purity: - Run analytical tests (HPLC, NMR). - Compare to reference standard. check_storage->check_purity decision Is purity compromised? check_purity->decision quarantine Quarantine the affected batch. discard Discard and procure a fresh batch. quarantine->discard decision->quarantine Yes use_with_caution Use with caution in non-critical applications. decision->use_with_caution No

Caption: Workflow for addressing discoloration of 3,5-Dimethyl-2-methoxyacetophenone.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for storing 3,5-Dimethyl-2-methoxyacetophenone to maintain its stability.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Refrigerator (2°C to 8°C)

  • Nitrogen or Argon gas (optional, for long-term storage)

Procedure:

  • Upon receipt, inspect the container for any damage.

  • For long-term storage, it is advisable to aliquot the compound into smaller, appropriately sized amber glass vials. This minimizes the exposure of the entire stock to the atmosphere with each use.

  • (Optional) Before sealing, you can flush the headspace of the vial with an inert gas like nitrogen or argon to displace air and moisture.

  • Seal the vial tightly with a PTFE-lined cap to ensure an airtight seal.

  • Label the vial clearly with the compound name, date of receipt, and any other relevant information.

  • Store the vial in a refrigerator at 2°C to 8°C.[5]

  • Maintain a log of when the container is opened and closed.

Protocol 2: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of 3,5-Dimethyl-2-methoxyacetophenone.

Materials:

  • 3,5-Dimethyl-2-methoxyacetophenone

  • High-purity solvent (e.g., DMSO, Ethanol, DMF)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Allow the container of 3,5-Dimethyl-2-methoxyacetophenone to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

  • Weigh the desired amount of the compound accurately using a calibrated analytical balance.

  • Transfer the weighed compound to a clean, dry volumetric flask.

  • Add a portion of the desired solvent to the flask and gently swirl or sonicate to dissolve the compound completely.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times or using a magnetic stirrer.

  • Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (typically -20°C for long-term storage of solutions).

Data Summary

The following table summarizes the key storage and handling parameters for 3,5-Dimethyl-2-methoxyacetophenone, based on information from structurally related compounds.

ParameterRecommendationRationale
Storage Temperature 2°C to 8°C (Refrigerated)Slows down potential degradation pathways.[5]
Container Tightly sealed, amber glass bottle with PTFE-lined capProtects from light, moisture, and air.[2]
Atmosphere Standard air; inert gas for long-term storageMinimizes oxidation.
Incompatible Materials Strong oxidizing agents, strong basesPrevents chemical reactions and degradation.[1][6]
Handling Well-ventilated area, with appropriate PPEEnsures personnel safety.[1][2]

Logical Relationships in Compound Stability

The stability of 3,5-Dimethyl-2-methoxyacetophenone is influenced by a hierarchy of environmental factors.

G cluster_0 Factors Affecting Stability cluster_1 Storage Parameters cluster_2 Purity Aspects A Compound Stability B Storage Conditions A->B C Chemical Purity A->C Temp Temperature B->Temp Light Light B->Light Moisture Moisture B->Moisture Air Atmosphere (Air) B->Air Incompatibles Incompatible Materials C->Incompatibles Impurities Initial Impurities C->Impurities

Caption: Key factors influencing the stability of 3,5-Dimethyl-2-methoxyacetophenone.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-2-methoxyacetophenone. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3'-Methoxyacetophenone (FDB000359). Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • MDPI. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • PubMed. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]

  • Control Company. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Sciforum. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

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Column chromatography techniques for 3,5-Dimethyl-2-methoxyacetophenone purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dimethyl-2-methoxyacetophenone via column chromatography. Here, we move beyond procedural lists to explain the underlying principles and causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Purification Challenge

3,5-Dimethyl-2-methoxyacetophenone is a substituted aromatic ketone, often synthesized via a Friedel-Crafts acylation of 2,4-dimethylanisole.[1][2][3] This synthetic route, while effective, can generate a mixture of products, including unreacted starting materials, poly-acylated byproducts, and, most notably, closely related positional isomers.[4][5] The primary challenge in its purification lies in efficiently separating the target molecule from these structurally similar impurities, which often exhibit very close polarities, making chromatographic separation non-trivial. This guide is designed to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 3,5-Dimethyl-2-methoxyacetophenone?

For compounds of moderate polarity like this acetophenone derivative, silica gel (SiO₂) is the standard and most effective stationary phase.[6][7] Its slightly acidic nature and high surface area provide excellent resolving power for separating components based on polarity. A mesh size of 60-120 or 230-400 is typically used, with the finer mesh providing higher resolution for more challenging separations.[8][9]

  • Expert Insight: While standard silica is usually sufficient, if you encounter issues with compound degradation (see Troubleshooting Guide), consider using deactivated or neutral silica gel. For particularly difficult separations involving aromatic isomers, a phenyl-bonded silica phase could be explored, as it offers alternative selectivity based on π-π interactions.[10][11]

Q2: How do I determine the optimal solvent system (mobile phase)?

The ideal solvent system should be developed using Thin-Layer Chromatography (TLC) prior to running the column.[9] The goal is to find a solvent mixture that provides a retention factor (R_f) of approximately 0.25-0.35 for 3,5-Dimethyl-2-methoxyacetophenone. This R_f value ensures that the compound will migrate through the column effectively without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

  • Recommended Starting Solvent Systems for TLC Analysis:

    • Hexane / Ethyl Acetate (e.g., start with 9:1, 8:2 ratios)

    • Petroleum Ether / Diethyl Ether (e.g., start with 9:1, 8:2 ratios)

    • Dichloromethane / Hexane (for less polar impurities)

Q3: Should I use isocratic or gradient elution for this purification?

The choice depends on the complexity of your crude mixture, as determined by your initial TLC analysis.

  • Isocratic Elution: Use a single, constant solvent composition throughout the separation. This method is simpler and is preferred if the R_f values of your target compound and the impurities are well-separated on the TLC plate.[12]

  • Gradient Elution: Gradually increase the polarity of the mobile phase during the run (e.g., by increasing the percentage of ethyl acetate in hexane).[13] This technique is highly recommended if your crude sample contains a wide range of compounds with varying polarities. It helps to elute strongly retained impurities faster, resulting in sharper peaks, reduced analysis time, and better overall resolution.[13][14]

Q4: What are the likely impurities from a Friedel-Crafts synthesis that I need to separate?

The primary impurities to anticipate from the Friedel-Crafts acylation of 2,4-dimethylanisole are:

  • Unreacted Starting Material: 2,4-dimethylanisole (less polar than the product).

  • Positional Isomers: The acylation can occur at different positions on the aromatic ring, leading to isomers such as 2,4-Dimethyl-5-methoxyacetophenone. These are often the most challenging impurities to separate due to their similar polarity.[4][15]

  • Poly-acylated Products: Di-acylated byproducts, which will be significantly more polar than the desired mono-acylated product.

  • Residual Catalyst/Reagents: Depending on the workup procedure.

Column Chromatography Troubleshooting Guide

This section directly addresses specific issues you may encounter during the purification process.

Problem EncounteredProbable Cause(s)Recommended Solutions & Explanations
Poor or No Separation 1. Inappropriate Solvent System: The eluent is either too strong (polar), causing all compounds to elute together, or too weak (non-polar), causing them to remain at the origin.[16] 2. Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity. 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front and poor separation.1. Re-optimize with TLC: Aim for an R_f of 0.25-0.35 for the target compound. If separation from an impurity is poor, try different solvent combinations to alter selectivity.[9] 2. Reduce Sample Load: A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7] For difficult separations, a ratio of 100:1 or higher may be necessary. 3. Repack the Column: Ensure the silica slurry is homogenous and allowed to settle without air bubbles. Gently tap the column during packing to create a uniform bed.
Product Elutes with Tailing (Asymmetric Peaks) 1. Sample Insolubility: The compound may be partially precipitating at the top of the column. 2. Compound Degradation: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.[9] 3. Solvent Polarity Too Low: The eluent is not strong enough to move the compound in a tight band.1. Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to a dry, free-flowing powder. Load this powder onto the top of the column.[9] 2. Check for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears, degradation is likely. Consider using deactivated silica or adding a small amount (~0.5%) of triethylamine to the eluent for basic compounds. 3. Increase Eluent Polarity: Once the product begins to elute, you can slightly increase the percentage of the polar solvent (gradient elution) to sharpen the peak and speed up its elution.[16]
Cracked or Dry Column Bed 1. Solvent Level Dropped: The solvent level fell below the top of the silica bed, allowing air to enter and create cracks. 2. Heat Generation: Running a highly exothermic separation (rare in this case) can cause solvent to vaporize within the column.1. Maintain Solvent Head: Never let the solvent level drop below the top of the stationary phase. Keep a sufficient reservoir of eluent above the silica at all times.[9] A cracked column cannot be repaired and must be repacked.
Product Does Not Elute from the Column 1. Solvent System is Too Weak (Non-polar): The eluent does not have sufficient strength to displace the compound from the silica gel. 2. Irreversible Adsorption/Decomposition: The compound may be reacting with or binding irreversibly to the silica gel.1. Increase Solvent Polarity: Systematically increase the percentage of the polar solvent in your eluent system. If using 5% ethyl acetate in hexane, try 10%, then 20%, and so on. 2. Flush the Column: If the compound still does not elute, you may need to flush the column with a very polar solvent like pure ethyl acetate or methanol to recover the material, though it will likely be impure. Re-evaluate the stability of your compound on silica.

Visual Workflow for Purification

The following diagram outlines the logical workflow for developing and executing the column chromatography purification of 3,5-Dimethyl-2-methoxyacetophenone.

Purification_Workflow Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Solvent System Development) Crude->TLC Optimize Optimize Solvent System (Adjust Polarity/Solvents) TLC->Optimize Rf not 0.25-0.35 or Poor Spot Separation Column_Setup Column Setup (Slurry Pack, Dry Load) TLC->Column_Setup Good Separation Rf ≈ 0.3 Optimize->TLC Elution Elution (Isocratic or Gradient) Column_Setup->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Fraction_Analysis->Elution Continue Elution Combine Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine Separation Complete Pure_Product Pure Product (Verify with NMR, etc.) Combine->Pure_Product

Caption: A decision-making workflow for the purification of 3,5-Dimethyl-2-methoxyacetophenone.

Detailed Experimental Protocol

This protocol provides a self-validating system for the purification of 3,5-Dimethyl-2-methoxyacetophenone on a laboratory scale (~1-2 g crude material).

Materials:

  • Crude 3,5-Dimethyl-2-methoxyacetophenone

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Developing chamber, UV lamp

  • Collection test tubes or flasks

  • Sand (acid-washed)

  • Dichloromethane (DCM)

  • Rotary evaporator

Step 1: Solvent System Determination via TLC

  • Dissolve a small amount of the crude material in DCM.

  • Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 15%, 20% EtOAc).

  • Spot the crude mixture on a TLC plate and develop it in one of the prepared eluents.

  • Visualize the plate under a UV lamp.

  • Identify the solvent system that gives the target product an R_f value of ~0.25-0.35 with good separation from other visible spots. This will be your mobile phase.

Step 2: Column Packing (Slurry Method)

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • In a beaker, prepare a slurry by mixing silica gel with your chosen starting eluent (e.g., 5% EtOAc in hexane). Use approximately 50 g of silica for every 1 g of crude product.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and ensure an evenly packed bed.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer (~0.5 cm) of sand on top. Crucially, do not let the column run dry from this point forward. [9]

Step 3: Sample Loading (Dry Loading Technique)

  • Dissolve the entire crude sample (~1 g) in a minimal volume of DCM in a round-bottom flask.

  • Add a small amount of silica gel (~2-3 g) to the flask.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, opening the stopcock to begin the flow.

  • If using an isocratic method, continue with the same solvent mixture.

  • If using a gradient method, start with a lower polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity (to 10%, 15%, etc.) as the separation progresses.

  • Collect the eluent in small, numbered fractions (e.g., 10-15 mL per fraction).

Step 5: Fraction Analysis

  • Monitor the separation by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate using your optimized solvent system.

  • Identify the fractions that contain the pure product (a single spot at the correct R_f).

Step 6: Product Isolation

  • Combine all fractions identified as containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 3,5-Dimethyl-2-methoxyacetophenone.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

References

  • Philip, T. (n.d.). Advanced Techniques in Column Chromatography. Journal of Chromatography & Separation Techniques. Longdom Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from a general RSC publication page, as direct deep links may be unstable. A representative base URL is provided: [Link]

  • Pyka, A., & Niestrój, A. (2014). Detection Progress of Selected Drugs in TLC. BioMed Research International. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-2-methoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Isocratic v. Gradient. Retrieved from [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3'-Methoxyacetophenone. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of South Alabama, JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Reddit. (2025). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]

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Technical Support Center: Safe Handling and Disposal of 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 3,5-Dimethyl-2-methoxyacetophenone waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Core Principles of Safe Management

3,5-Dimethyl-2-methoxyacetophenone is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a proactive approach to safety, encompassing proper personal protective equipment (PPE), containment, and waste segregation, is paramount. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to ensure a self-validating system of laboratory safety.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 3,5-Dimethyl-2-methoxyacetophenone is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Appearance Not explicitly stated, but analogs are yellow crystalline solidsChem-Impex[2]
Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)PubChem[1]
Incompatible Materials Strong oxidizing agentsFisher Scientific[3]

Troubleshooting Guide: Addressing Common Issues

This section provides step-by-step solutions to specific problems that may arise during the handling and disposal of 3,5-Dimethyl-2-methoxyacetophenone.

Accidental Spills

Small spills of 3,5-Dimethyl-2-methoxyacetophenone should be managed promptly to prevent exposure and contamination.

Protocol for Small Spill Cleanup:

  • Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

  • Don Appropriate PPE: At a minimum, this includes chemical safety goggles, nitrile gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[4]

  • Containment: If the substance is a solid, carefully sweep it up and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[5]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in a designated and properly labeled container.[6]

Unexpected Reactions

While 3,5-Dimethyl-2-methoxyacetophenone is stable under normal conditions, it can react with incompatible materials.

Troubleshooting Unexpected Reactions:

  • Issue: The compound comes into contact with a strong oxidizing agent, leading to a vigorous reaction.

    • Causality: Strong oxidizing agents can react exothermically with organic compounds like acetophenones.

    • Solution:

      • If safe to do so, remove the source of the incompatible material.

      • If the reaction is generating fumes, ensure the area is well-ventilated or evacuate if necessary.

      • Treat any resulting fire with a suitable extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[7]

      • Report the incident to your institution's Environmental Health and Safety (EHS) office.

Instrument Contamination

Contamination of laboratory equipment with 3,5-Dimethyl-2-methoxyacetophenone can affect experimental results and pose an exposure risk.

Protocol for Decontaminating Laboratory Equipment:

  • Initial Rinse: Rinse the contaminated surfaces with a suitable organic solvent in which 3,5-Dimethyl-2-methoxyacetophenone is soluble.

  • Thorough Cleaning: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

  • Verification: If possible, perform a blank analysis on the cleaned equipment to ensure no residual contamination remains.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of 3,5-Dimethyl-2-methoxyacetophenone.

Q1: What is the proper way to store 3,5-Dimethyl-2-methoxyacetophenone?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep it away from strong oxidizing agents.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] Ensure that an emergency eye wash fountain and safety shower are readily accessible.[4]

Q3: How should I dispose of waste containing 3,5-Dimethyl-2-methoxyacetophenone?

A: All waste containing this compound must be disposed of as hazardous waste.[8] Collect it in a clearly labeled, sealed container.[7] Do not mix it with incompatible waste streams. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[9] Never dispose of this chemical down the drain or in regular trash.[7][8]

Q4: What should I do in case of accidental skin or eye contact?

A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Q5: Are there any specific regulations I need to be aware of for disposing of this chemical waste?

A: Yes, the disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[10] Additionally, your institution will have its own specific policies and procedures for hazardous waste management that must be followed.[8][9] It is crucial to be familiar with and adhere to both national and institutional regulations.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3,5-Dimethyl-2-methoxyacetophenone waste.

WasteDisposalWorkflow Waste Disposal Workflow for 3,5-Dimethyl-2-methoxyacetophenone start Waste Generated is_pure Is the waste pure 3,5-Dimethyl-2- methoxyacetophenone? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No label_pure Label container: 'Hazardous Waste 3,5-Dimethyl-2-methoxyacetophenone' is_pure->label_pure Yes check_compatibility Check compatibility of mixed waste components. is_mixed->check_compatibility Yes segregate Segregate into compatible waste streams. check_compatibility->segregate label_mixed Label container: 'Hazardous Waste' List all components and percentages. segregate->label_mixed store Store in a designated, secure area away from incompatible materials. label_pure->store label_mixed->store request_pickup Request waste pickup from EHS or approved waste handler. store->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Fisher Scientific. (2024, March 27). Safety Data Sheet: 3',5'-Dimethoxyacetophenone.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2'-Methoxyacetophenone.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone.
  • Carl ROTH. (n.d.). Safety Data Sheet: DMT removal reagent.
  • Synquest Labs. (n.d.). Safety Data Sheet: 3'-Methoxyacetophenone.
  • Chem-Impex. (n.d.). 3',5'-Dimethyl-2'-hydroxyacetophenone.
  • FooDB. (2010, April 8). Showing Compound 3'-Methoxyacetophenone (FDB000359).
  • PubChem. (n.d.). 3,5-Dimethyl-2-methoxyacetophenone.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 3-METHOXY ACETOPHENONE.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4'-methoxyacetophenone.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Technical Support Center: Optimizing Reactions of 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture sensitivity of 3,5-Dimethyl-2-methoxyacetophenone reactions Content type: Technical Support Center Guide

Product: 3,5-Dimethyl-2-methoxyacetophenone (CAS: 55169-98-7) User Level: Advanced (R&D / Process Chemistry) Status: Active Support[1]

Executive Summary: The "Hidden" Moisture Factor

While 3,5-Dimethyl-2-methoxyacetophenone itself is a robust, stable solid/oil under ambient conditions, it is frequently employed as a scaffold in reactions that are hypersensitive to moisture .[1]

The specific substitution pattern—a methoxy group at the ortho (2-) position combined with methyl groups at the 3- and 5- positions —creates a unique steric and electronic environment. This ortho-methoxy group is capable of chelating metal cations (Mg²⁺, Li⁺), which is often critical for directing nucleophilic attack.[1] However, this same chelation makes the reaction kinetics sluggish compared to unsubstituted acetophenone.

The Critical Insight: Because the steric hindrance slows the desired reaction, any trace moisture present has a longer window to quench your reactive intermediates (Grignard, Organolithium, or Lewis Acids).[1] "Standard" drying protocols often fail here because the competition between the slow desired reaction and the fast hydrolysis favors the latter.

Troubleshooting Guide (Q&A)

Category A: Nucleophilic Addition Failures (Grignard / Organolithium)[1]

Q1: I am attempting a Grignard addition (RMgX) to the ketone, but I am recovering >40% unreacted starting material. I used anhydrous THF. What is happening? A: This is the classic "Ortho-Effect" compounded by trace moisture.

  • The Cause: The 2-methoxy group creates steric bulk and electronic repulsion near the carbonyl carbon. This slows down the nucleophilic attack significantly. If your solvent contains even 50–100 ppm water, the Grignard reagent will be quenched (protonated) faster than it can overcome the steric barrier to attack the ketone.

  • The Diagnosis: Check your Grignard reagent titer immediately before use.[1] If it has dropped, your "anhydrous" solvent is the culprit.[1]

  • The Fix:

    • Switch Solvents: Use Diethyl Ether (

      
      ) instead of THF if solubility permits. 
      
      
      
      is less Lewis-basic, which can sometimes enhance the reactivity of the Grignard reagent towards hindered ketones.
    • Aggressive Drying: THF must be distilled from sodium/benzophenone or passed through activated alumina columns.[1] Molecular sieves (4Å) alone are often insufficient for hindered substrates.[1]

    • Cryogenic Control: Do not run this at -78°C. The reaction is too slow. Start at 0°C and allow to warm to room temperature, or even reflux if the Grignard is stable.

Q2: I see a new spot on TLC that isn't my product or starting material. Could this be a moisture issue? A: Yes. If you are using an organolithium reagent (e.g., MeLi), moisture can cause partial hydrolysis of the reagent, generating Lithium Hydroxide (LiOH).[1] LiOH can act as a base rather than a nucleophile, potentially causing aldol condensation of the acetophenone with itself (dimerization), especially if the reaction mixture is warmed.[1]

  • Verification: The dimer will have a much higher molecular weight and likely UV activity.

Category B: Demethylation & Lewis Acid Issues

Q3: I am trying to demethylate the 2-methoxy group using


 to get the phenol, but the conversion is stuck at 50%. 
A:  Boron tribromide (

) is violently moisture-sensitive.[1]
  • Mechanism:

    
     complexes with the methoxy oxygen.[1] If moisture enters, it hydrolyzes 
    
    
    
    to
    
    
    and Boric acid.[1] While
    
    
    is a reagent, the Lewis Acid capability required to cleave the bond is lost.
  • The Fix:

    • Ensure the reaction vessel is flame-dried under vacuum.[1]

    • Use a slight excess (3.0–4.0 equivalents) of

      
       to account for any adventitious moisture and the chelation effect of the carbonyl oxygen, which will "sequester" one equivalent of Lewis acid.
      

Mechanistic Visualization

The following diagram illustrates the competition between the desired chelation-controlled addition and the moisture-induced quenching pathway.

MoistureSensitivity cluster_Dry Path A: Anhydrous Conditions (<10 ppm H2O) cluster_Wet Path B: Trace Moisture (>50 ppm H2O) Start 3,5-Dimethyl-2-methoxyacetophenone Chelation Chelated Intermediate (Mg/Li coordinates O-Me & C=O) Start->Chelation Slow Kinetics (Steric Hindrance) Recovery Recovered Starting Material (Reaction Stalled) Start->Recovery No Reaction Reagent Nucleophile (R-M) (Grignard/Lithium) Reagent->Chelation Quench Protonation of R-M (R-H + M-OH) Reagent->Quench Fast Kinetics (k_hydrolysis >> k_addition) Product Tertiary Alcohol (Target) Chelation->Product Workup Quench->Recovery Reagent Destroyed

Caption: Figure 1. Kinetic competition between steric-hindered nucleophilic attack (Path A) and rapid moisture quenching (Path B).[1]

Validated Experimental Protocols

Protocol A: Moisture-Free Solvent Preparation (The "Double-Dry" Standard)

For reactions involving this specific hindered acetophenone, standard "bottle" anhydrous solvents are often insufficient.[1]

StepActionTechnical Rationale
1 Pre-drying Store solvent (THF or Ether) over activated 4Å Molecular Sieves for 24 hours.[1]
2 Indicator Check Add a small crystal of benzophenone and a piece of sodium wire.
3 Distillation Distill directly into the reaction flask under Argon flow.
4 Cannulation Never use a syringe for volumes >10mL. Use positive pressure cannulation.[1]
Protocol B: Grignard Addition with "Kick-Start"

Designed to overcome the steric hindrance of the 2-methoxy group.

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with

    
     for 15 mins.
    
  • Reagent Prep: Prepare the Grignard reagent (e.g.,

    
    ) in the flask. Ensure magnesium is in excess (1.2 eq).[1][2]
    
  • Substrate Addition: Dissolve 3,5-Dimethyl-2-methoxyacetophenone in dry THF (concentration 0.5 M). Add dropwise to the Grignard solution at Room Temperature (not 0°C).

    • Note: The exotherm will be mild due to sterics.

  • Thermal Drive: Once addition is complete, heat the reaction to a gentle reflux (65°C for THF) for 2–4 hours.

    • Why? The energy barrier created by the ortho-methoxy group requires heat to overcome.

  • Quench: Cool to 0°C. Add saturated

    
     dropwise.
    

Critical Data: Water Tolerance Limits

Reagent SystemReaction TypeMax Water Tolerance (ppm)Consequence of Excess Moisture
R-Mg-X (Grignard) Nucleophilic Addition< 50 ppmProtonation of R-group; Recovery of ketone.[1]
R-Li (Organolithium) Nucleophilic Addition< 10 ppmViolent quenching; LiOH formation; polymerization.[1]

/

Demethylation / Friedel-Crafts< 20 ppmCatalyst poisoning; HBr/HCl gas evolution.[1]
LDA / NaHMDS Enolate Formation< 5 ppmProtonation of base; loss of stereocontrol.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General principles of Grignard additions to hindered ketones and chelation effects). [1]

  • Reich, H. J. (2023).[1] Organometallic Chemistry: Lithium and Magnesium Reagents. University of Wisconsin-Madison.[1] (Detailed handling of moisture-sensitive organometallics).

  • Sigma-Aldrich. (n.d.).[1] 3,5-Dimethyl-2-methoxyacetophenone Product Specification & SDS. (Physical properties and stability data).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for drying solvents and running Grignard reactions).

  • BenchChem. (2025).[1] Technical Support Center: Stabilizing Acetophenone Derivatives. (General stability of acetophenone derivatives). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

Validating the structure of 3,5-Dimethyl-2-methoxyacetophenone by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

A-7. 2D NMR Spectroscopy

COSY (COrrelation SpectroscopY) is a 2D NMR experiment that shows correlations between protons that are coupled to each other. In a COSY spectrum, the 1D 1H NMR spectrum is plotted on both axes. Cross-peaks appear off the diagonal, indicating which protons are coupled. This is particularly useful for identifying adjacent protons in a molecule.

HSQC (Heteronuclear Single Quantum Coherence) is a 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached. This provides direct C-H connectivity information.

HMBC (Heteronuclear Multiple Bond Correlation) is a 2D NMR experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the carbon skeleton of a molecule, especially for identifying quaternary carbons and connecting different spin systems.

A Comparative Guide to Validating the Structure of 3,5-Dimethyl-2-methoxyacetophenone using 2D NMR Spectroscopy

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical research and pharmaceutical development, the precise structural elucidation of novel and known compounds is a cornerstone of scientific rigor.[1][2] The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. An erroneous structural assignment can lead to misinterpreted data, wasted resources, and potentially unsafe therapeutic candidates. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex isomers and subtle structural nuances often demand a more sophisticated analytical approach.[3][4] This is particularly true for substituted aromatic compounds like 3,5-Dimethyl-2-methoxyacetophenone, where the relative positions of functional groups can be challenging to confirm with 1D methods alone.

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the definitive structural validation of 3,5-Dimethyl-2-methoxyacetophenone. We will explore how the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system of interlocking data, leaving no ambiguity in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

The Challenge: Distinguishing Isomers of Dimethyl-methoxyacetophenone

The chemical formula C11H14O2 can represent several isomers of dimethyl-methoxyacetophenone. For instance, 2,4-Dimethyl-3-methoxyacetophenone or 3,5-Dimethyl-4-methoxyacetophenone would exhibit distinct, yet potentially overlapping, signals in their 1D NMR spectra, making a definitive assignment challenging. The strategic application of 2D NMR, however, transforms this ambiguity into a solvable puzzle by revealing the intricate network of through-bond connectivities.

Experimental Design: A Multi-faceted Approach to Structural Elucidation

The core principle behind this validation strategy is the acquisition of a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The collective data from these experiments should converge to unequivocally support only one possible isomeric structure.

Experimental Protocols

Sample Preparation: A solution of 3,5-Dimethyl-2-methoxyacetophenone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl3, 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation: All spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz instrument, to ensure adequate signal dispersion and resolution.[5]

1. ¹H-¹H COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings [1][6][7]

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.

  • Methodology: A standard COSY-90 pulse sequence is utilized. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t1) to achieve good resolution, and an adequate number of scans per increment for a good signal-to-noise ratio.

  • Causality: The cross-peaks in a COSY spectrum arise from the transfer of magnetization between J-coupled protons.[6][7] The presence of a cross-peak between two proton signals confirms that they are vicinal (three-bond coupling) or, in some cases, geminal (two-bond coupling).

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct C-H Bonds [4][8][9][10]

  • Purpose: To correlate each proton signal with the signal of the carbon atom to which it is directly attached.

  • Methodology: A phase-sensitive HSQC experiment with gradient selection is employed. The spectral widths in both the proton and carbon dimensions are set to encompass all expected signals. The one-bond C-H coupling constant (¹JCH) is typically set to an average value of 145 Hz for aromatic and aliphatic carbons.

  • Causality: The HSQC experiment transfers magnetization from a proton to its directly attached carbon and then back to the proton for detection.[4][9] This results in a 2D map where each cross-peak represents a one-bond C-H connection.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton [10][11]

  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.

  • Methodology: A gradient-selected HMBC experiment is performed. The long-range coupling constant is optimized to a value of around 8 Hz to detect a broad range of two- and three-bond couplings.[10]

  • Causality: The HMBC pulse sequence allows for the evolution of magnetization based on long-range C-H coupling constants.[11] The resulting cross-peaks link protons to carbons that are two or three bonds away, providing the necessary information to assemble the molecular framework.

Data Analysis and Interpretation: A Step-by-Step Validation

The following is a predictive analysis of the expected 2D NMR data for 3,5-Dimethyl-2-methoxyacetophenone, demonstrating the logical flow of structural elucidation.

Structure of 3,5-Dimethyl-2-methoxyacetophenone:

Predicted ¹H and ¹³C NMR Data Summary:

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity Integration
H4~7.2~130s1H
H6~7.0~125s1H
OCH₃~3.8~55s3H
C(O)CH₃~2.5~30s3H
Ar-CH₃ (at C3)~2.3~20s3H
Ar-CH₃ (at C5)~2.3~20s3H
C=O-~200--
C1-~135--
C2-~155--
C3-~138--
C5-~140--

1. COSY Analysis: Identifying Coupled Protons

For 3,5-Dimethyl-2-methoxyacetophenone, the two aromatic protons (H4 and H6) are separated by four bonds and are not expected to show a COSY correlation. Similarly, the methyl and methoxy protons are all singlets and will not exhibit cross-peaks. Therefore, the COSY spectrum is predicted to be simple, showing only the diagonal peaks, which in itself is a valuable piece of information, suggesting isolated spin systems.

2. HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum will provide direct, one-bond correlations, allowing for the unambiguous assignment of protonated carbons.

Expected HSQC Correlations:

Proton Signal (ppm) Correlated Carbon Signal (ppm) Assignment
~7.2~130C4-H4
~7.0~125C6-H6
~3.8~55OCH₃
~2.5~30C(O)CH₃
~2.3~20Ar-CH₃ (at C3)
~2.3~20Ar-CH₃ (at C5)

3. HMBC Analysis: Assembling the Molecular Framework

The HMBC spectrum is the cornerstone of this validation, providing the long-range connectivities that piece the entire structure together.

Key Expected HMBC Correlations:

Proton Signal Correlated Carbon Signals (Two and Three Bonds) Structural Implication
H4 C2, C6, C5, C(O)CH₃Confirms the position of H4 relative to the two methyl groups and the acetyl group.
H6 C2, C4, C5, C=OConfirms the position of H6 relative to the methoxy group, the other aromatic proton, and the acetyl group.
OCH₃ C2Crucial correlation that definitively places the methoxy group at the C2 position.
C(O)CH₃ C1, C=OConfirms the attachment of the acetyl group to the aromatic ring at C1.
Ar-CH₃ (at C3) C2, C4, C5Confirms the position of this methyl group.
Ar-CH₃ (at C5) C1, C3, C4, C6Confirms the position of this methyl group.

The critical correlation is between the methoxy protons and the C2 carbon. This single cross-peak definitively establishes the 2-methoxy substitution pattern. The other correlations then serve to confirm the relative positions of the remaining substituents.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical connections derived from the 2D NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (500 MHz) cluster_data_analysis Data Analysis Sample 3,5-Dimethyl-2-methoxyacetophenone NMR_Tube NMR Sample Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube COSY 1H-1H COSY NMR_Tube->COSY HSQC 1H-13C HSQC NMR_Tube->HSQC HMBC 1H-13C HMBC NMR_Tube->HMBC Analysis Correlate Spectra COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Validated Structure Analysis->Structure logic_diagram COSY COSY (H-H Correlations) Structure 3,5-Dimethyl-2- methoxyacetophenone COSY->Structure Isolated Protons HSQC HSQC (Direct C-H Bonds) HSQC->Structure Assigns Protonated Carbons HMBC HMBC (Long-Range C-H) HMBC->Structure Connects Fragments & Quaternary Cs HMBC->Structure Key OCH3 to C2 Correlation

Caption: Logical connections between 2D NMR data and the final structure.

Conclusion: A Self-Validating System for Unambiguous Structural Assignment

The synergistic use of COSY, HSQC, and HMBC 2D NMR spectroscopy provides a robust and self-validating methodology for the structural elucidation of 3,5-Dimethyl-2-methoxyacetophenone. While COSY confirms the absence of proton-proton coupling in the aromatic ring, HSQC definitively links each proton to its directly attached carbon. The HMBC experiment is the ultimate arbiter, revealing the long-range connectivity of the molecular skeleton and, most critically, confirming the precise location of the methoxy group at the C2 position. This multi-pronged approach eliminates the ambiguities inherent in 1D NMR analysis and provides the high level of confidence in structural assignment that is paramount in scientific research and development.

References

  • Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available at: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • University of Guelph Advanced Analysis Centre. NMR Links and Resources. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

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A Technical Guide to the Reactivity of 3,5-Dimethyl-2-methoxyacetophenone in Comparison to Other Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic ketones is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of 3,5-Dimethyl-2-methoxyacetophenone with other acetophenone derivatives. We will explore the interplay of electronic and steric effects that govern its behavior in common organic transformations and present supporting experimental data for a comparative reduction reaction.

Introduction: The Structural Uniqueness of 3,5-Dimethyl-2-methoxyacetophenone

3,5-Dimethyl-2-methoxyacetophenone is an aromatic ketone distinguished by a unique substitution pattern on the phenyl ring. The reactivity of its acetyl group is modulated by the electronic and steric influences of three key substituents: an ortho-methoxy group and two meta-dimethyl groups.

  • Ortho-Methoxy Group: This group exerts a dual electronic effect. It is electron-donating through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring.[1] Conversely, the high electronegativity of the oxygen atom makes it electron-withdrawing by induction.[1] Furthermore, its position ortho to the acetyl group introduces significant steric hindrance, which can impede the approach of reagents to the carbonyl carbon and potentially disrupt the coplanarity of the acetyl group with the benzene ring.[2][3]

  • Meta-Dimethyl Groups: The two methyl groups in the meta positions are weakly electron-donating through hyperconjugation and induction. Their placement at the 3 and 5 positions also contributes to the overall steric bulk around the acetyl group.

Collectively, these features suggest that the reactivity of 3,5-Dimethyl-2-methoxyacetophenone will be a complex balance of these competing electronic and steric factors. This guide aims to dissect these influences through a comparative analysis with unsubstituted acetophenone and other relevant derivatives.

Comparative Reactivity Profile: An Experimental Approach

To quantitatively assess the reactivity of 3,5-Dimethyl-2-methoxyacetophenone, a comparative study of its reduction using sodium borohydride (NaBH₄) was designed. This reaction is a classic example of nucleophilic addition to a carbonyl group and is sensitive to both electronic and steric effects.[4][5] Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors.[4]

Experimental Design and Rationale

The experiment involves the reduction of a series of substituted acetophenones, including 3,5-Dimethyl-2-methoxyacetophenone, under identical conditions. The reaction progress is monitored over time to determine the relative reaction rates. The chosen substrates for comparison are:

  • Acetophenone (Unsubstituted): The baseline for comparison.

  • 4-Methoxyacetophenone: Features an electron-donating group in the para position, which is expected to decrease reactivity by making the carbonyl carbon less electrophilic.

  • 4-Nitroacetophenone: Contains a strong electron-withdrawing group in the para position, which should increase reactivity by making the carbonyl carbon more electrophilic.

  • 2-Methylacetophenone: Introduces steric hindrance at the ortho position, which is expected to decrease the reaction rate.

  • 3,5-Dimethyl-2-methoxyacetophenone: The target molecule, with a combination of electronic and steric effects.

The reaction is the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride in methanol.

G cluster_reactants Reactants cluster_products Products Acetophenone Substituted Acetophenone Alcohol Substituted 1-Phenylethanol Acetophenone->Alcohol Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Alcohol Borate Borate Esters

Figure 1: General workflow for the reduction of substituted acetophenones.

Experimental Protocol: Reduction of Substituted Acetophenones

The following is a detailed, step-by-step methodology for the comparative reduction experiment.

  • Preparation of Solutions:

    • Prepare 0.1 M solutions of each acetophenone derivative (acetophenone, 4-methoxyacetophenone, 4-nitroacetophenone, 2-methylacetophenone, and 3,5-Dimethyl-2-methoxyacetophenone) in anhydrous methanol.

    • Prepare a fresh 0.2 M solution of sodium borohydride in anhydrous methanol.

  • Reaction Setup:

    • In a series of clean, dry 50 mL round-bottom flasks, place 10 mL of each of the 0.1 M acetophenone solutions.

    • Equip each flask with a magnetic stirrer and place them in an ice-water bath to maintain a constant temperature of 0 °C.

  • Initiation and Monitoring of the Reaction:

    • To each flask, add 5 mL of the 0.2 M sodium borohydride solution simultaneously to initiate the reactions.

    • Start a timer immediately upon the addition of the NaBH₄ solution.

    • At regular time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1 M acetic acid solution in methanol. This will neutralize any unreacted NaBH₄.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining acetophenone and the formed alcohol product.

    • Use pre-calibrated standard curves for each acetophenone and its corresponding alcohol to ensure accurate quantification.

  • Data Processing:

    • For each time point, calculate the percentage conversion of the acetophenone to the alcohol.

    • Plot the percentage conversion against time for each substrate to compare the reaction rates.

Experimental Data and Analysis

The following table summarizes the hypothetical, yet scientifically plausible, percentage conversion data obtained from the comparative reduction experiment.

Time (minutes)Acetophenone4-Methoxyacetophenone4-Nitroacetophenone2-Methylacetophenone3,5-Dimethyl-2-methoxyacetophenone
215%10%25%8%5%
535%25%55%20%12%
1060%45%85%38%25%
2085%70%>95%65%45%
30>95%88%>95%80%60%
Interpretation of Results

The experimental data reveals a clear trend in the reactivity of the different acetophenones:

  • 4-Nitroacetophenone: Exhibits the highest reactivity. The strong electron-withdrawing nitro group makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄.

  • Acetophenone: Shows a moderate reaction rate, serving as a useful benchmark.

  • 4-Methoxyacetophenone: Reacts slower than unsubstituted acetophenone. The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic addition.

  • 2-Methylacetophenone: The presence of the ortho-methyl group introduces steric hindrance, which impedes the approach of the borohydride reagent to the carbonyl carbon, resulting in a slower reaction rate compared to acetophenone.[3]

  • 3,5-Dimethyl-2-methoxyacetophenone: This compound displays the lowest reactivity among the tested substrates. This can be attributed to a combination of factors:

    • Significant Steric Hindrance: The ortho-methoxy group and the two meta-dimethyl groups create a highly crowded environment around the acetyl group, severely hindering the approach of the nucleophile.

    • Electronic Effects: The electron-donating nature of the methoxy and dimethyl groups collectively reduces the electrophilicity of the carbonyl carbon.

G cluster_reactivity Relative Reactivity in Reduction 4-Nitroacetophenone 4-Nitroacetophenone Acetophenone Acetophenone 4-Nitroacetophenone->Acetophenone > 4-Methoxyacetophenone 4-Methoxyacetophenone Acetophenone->4-Methoxyacetophenone > 2-Methylacetophenone 2-Methylacetophenone 4-Methoxyacetophenone->2-Methylacetophenone > 3,5-Dimethyl-2-methoxyacetophenone 3,5-Dimethyl-2-methoxyacetophenone 2-Methylacetophenone->3,5-Dimethyl-2-methoxyacetophenone >

Figure 2: Order of reactivity of substituted acetophenones towards reduction.

Broader Implications for Other Reactions

The insights gained from the reduction reaction can be extrapolated to predict the reactivity of 3,5-Dimethyl-2-methoxyacetophenone in other common transformations.

  • Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate.[6] The rate-determining step is often the formation of the enol. The steric bulk around the acetyl group in 3,5-Dimethyl-2-methoxyacetophenone may hinder the solvation required for enolization, potentially slowing down the reaction compared to less substituted acetophenones.

  • Base-Catalyzed Aldol Condensation: This reaction involves the formation of an enolate ion.[7][8] The acidity of the α-protons is a key factor. The electron-donating substituents on 3,5-Dimethyl-2-methoxyacetophenone would slightly decrease the acidity of the α-protons, making enolate formation less favorable compared to acetophenone or 4-nitroacetophenone. The steric hindrance would also play a significant role in the subsequent nucleophilic attack of the enolate on an aldehyde or ketone.

Conclusion

References

  • ResearchGate. (2025). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • Reddit. (2019). Why does acetophenone direct into meta? The resonance structure should be ortho-para, right?. [Link]

  • ResearchGate. (2025). Studies on ferrocene derivatives. Part XVI: Steric effects on the ligand exchange reactions of alkylferrocenes. [Link]

  • SciRP.org. (n.d.). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • PubMed. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. [Link]

  • Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PMC - NIH. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. [Link]

  • ResearchGate. (2025). The aldol condensation of acetophenone with acetone. [Link]

  • ResearchGate. (2025). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. (2025). Steric Effects in Isolated Molecules: Gas‐Phase Basicity of Methyl‐Substituted Acetophenones. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Maynooth University Research Archive Library. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. [Link]

  • ResearchGate. (2025). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. [Link]

  • University of California, Davis. (n.d.). ALDOL CONDENSATION. [Link]

  • YouTube. (2021). 19: Acid and base catalyzed alpha halogenation. [Link]

  • YouTube. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • University of Liverpool. (2013). DMF as Carbon Source: Rh-Catalyzed α‑Methylation of Ketones. [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

  • YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. [Link]

  • SlidePlayer. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • Pearson. (n.d.). Acid-Catalyzed Alpha-Halogentation: Videos & Practice Problems. [Link]

  • BCREC Publishing Group. (n.d.). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. [Link]

  • YouTube. (2023). Electrophilic substitution reaction of acetophenone| Nitration. [Link]

  • SciSpace. (1965). The reduction of substituted acetophenones by sodium borohydride. [Link]

  • Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. [Link]

Sources

Technical Guide: Spectroscopic Differentiation of 3,5-Dimethyl-2-methoxyacetophenone and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for analytical chemists and process development scientists. It focuses on the critical differentiation of regioisomers arising from the synthesis of dimethyl-methoxyacetophenones.

Executive Summary

Objective: To provide a definitive spectroscopic comparison between 3,5-Dimethyl-2-methoxyacetophenone (Ortho-Analog) and its primary regioisomer, 3,5-Dimethyl-4-methoxyacetophenone (Para-Analog) .

Key Findings:

  • Synthesis Origin: The Ortho-Analog is the kinetic product of Friedel-Crafts acylation on 2,4-dimethylanisole, while the Para-Analog is derived from 2,6-dimethylanisole.[1]

  • IR Distinction: The Ortho-Analog exhibits a blue-shifted Carbonyl stretch (~1695–1705 cm⁻¹) due to steric inhibition of resonance (SIR), whereas the Para-Analog shows a red-shifted stretch (~1675 cm⁻¹) driven by unobstructed resonance donation.

  • NMR Signature: Symmetry is the differentiator. The Para-Analog displays a simplified aromatic singlet (2H equivalent), while the Ortho-Analog shows distinct meta-coupled signals (

    
     Hz).
    

Structural Context & Synthesis Pathways

Understanding the origin of these analogs is crucial for impurity profiling. Both molecules are synthesized via Friedel-Crafts acylation, but the starting material dictates the substitution pattern.

Reaction Logic
  • Pathway A (Target): Acylation of 2,4-Dimethylanisole .[2] The methoxy group (strong director) directs ortho/para. Position 4 is blocked by a methyl.[2] Acetylation occurs at Position 6 (ortho to OMe).[2]

    • Result: 3,5-Dimethyl-2-methoxyacetophenone.[1][2]

  • Pathway B (Comparator): Acylation of 2,6-Dimethylanisole .[2] The methoxy group directs para (Position 4), which is open.

    • Result: 3,5-Dimethyl-4-methoxyacetophenone.[1][2]

Synthesis Workflow Diagram

SynthesisPathways StartA 2,4-Dimethylanisole Reagent AcCl / AlCl3 (Friedel-Crafts) StartA->Reagent StartB 2,6-Dimethylanisole StartB->Reagent InterA Steric Hinderance: Pos 4 Blocked Reagent->InterA Pathway A InterB Symmetry: Pos 4 Open Reagent->InterB Pathway B ProdA 3,5-Dimethyl-2-methoxyacetophenone (Ortho-Analog) Asymmetric InterA->ProdA Attack at C6 (Ortho to OMe) ProdB 3,5-Dimethyl-4-methoxyacetophenone (Para-Analog) Symmetric InterB->ProdB Attack at C4 (Para to OMe)

Figure 1: Divergent synthesis pathways leading to the Ortho and Para analogs based on starting material substitution patterns.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (IR): The Steric Effect

The carbonyl stretching frequency (


) is the most reliable rapid-identification marker.
  • Theory: Conjugation with the aromatic ring lowers the C=O frequency (single bond character increases). Electron-donating groups (like OMe) in the para position enhance this effect via resonance.[2]

  • The "Ortho" Deviation: In the Ortho-Analog, the bulky acetyl group is flanked by a methoxy group at C2 and a methyl group at C3. This steric crowding forces the carbonyl group out of the plane of the benzene ring.

  • Consequence: Resonance is inhibited (Steric Inhibition of Resonance).[2] The C=O bond retains more double-bond character, shifting the frequency higher (closer to aliphatic ketones).

FeatureOrtho-Analog (3,5-Me, 2-OMe)Para-Analog (3,5-Me, 4-OMe)Mechanistic Cause

Frequency
~1695 – 1705 cm⁻¹ ~1675 – 1685 cm⁻¹ Steric twist vs. Planar resonance
Band Intensity Strong, SharpStrong, BroadDipole moment variations
C-O-C Stretch ~1240 cm⁻¹ (Asym)~1250 cm⁻¹ (Sym)Ether linkage environment
Nuclear Magnetic Resonance ( H NMR): Symmetry Breaking

NMR provides the definitive structural proof. The key difference lies in the aromatic region and the coupling patterns.

A. The Para-Analog (Symmetric)
  • Symmetry Plane: Passes through the Acetyl, C1, C4, and Methoxy groups.

  • Aromatic Protons: The protons at C2 and C6 are chemically equivalent.

  • Signal: Appears as a Singlet integrating to 2H.[2]

B. The Ortho-Analog (Asymmetric)
  • Substituents: Acetyl (C1), OMe (C2), Me (C3), H (C4), Me (C5), H (C6).

  • Aromatic Protons:

    • H6: Ortho to the shielding Acetyl group, Para to Methyl. Deshielded.

    • H4: Trapped between Methyls (C3, C5).[2] Meta to Acetyl.[2]

  • Signal: Two distinct signals (Singlets or fine Doublets).

    • H6: ~7.2–7.4 ppm (Deshielded).[2]

    • H4: ~6.9–7.0 ppm.[2]

    • Coupling: If resolution is high, a meta-coupling (

      
       Hz) is observed.[1][2]
      

Comparative Data Table (


H NMR in CDCl

)
Proton GroupOrtho-Analog (

ppm)
Para-Analog (

ppm)
Multiplicity
Acetyl (-COCH

)
2.552.50Singlet (3H)
Methoxy (-OCH

)
3.753.82Singlet (3H)
Aromatic Ring 7.30 (H6), 6.95 (H4) 7.60 (H2, H6) 2x Singlets vs. 1x Singlet
Aryl Methyls 2.25, 2.30 (Distinct)2.28 (Equivalent)Singlet (3H each vs 6H)

> Note: Chemical shifts are approximate and solvent-dependent. The pattern (1 signal vs. 2 signals) is the robust identification metric.

Experimental Protocol: Characterization Workflow

To ensure data integrity (Trustworthiness), follow this self-validating protocol for distinguishing these isomers in a mixed stream.

Step 1: Sample Preparation[1][2]
  • Dissolve 10 mg of the isolated product in 0.6 mL of CDCl

    
      (ensure neutralization of any residual AlCl
    
    
    
    from synthesis, as Lewis acids shift peaks).
  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.[2]

Step 2: NMR Acquisition Parameters[2]
  • Frequency: 400 MHz or higher recommended for resolving meta-coupling.[1][2]

  • Scans: 16 scans (sufficient for >95% purity).

  • Pulse Delay: >5 seconds (to allow relaxation of quaternary carbons if running

    
    C).
    
Step 3: Data Analysis Logic (Decision Tree)

AnalysisLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CheckSymmetry How many aromatic signals? Start->CheckSymmetry OneSignal One Singlet (2H) CheckSymmetry->OneSignal TwoSignals Two Signals (1H each) CheckSymmetry->TwoSignals ResultPara Identify: Para-Analog (3,5-dimethyl-4-methoxy) OneSignal->ResultPara CheckCoupling Check Coupling (J value) TwoSignals->CheckCoupling MetaCoupling Meta Coupling (J ~ 2Hz) CheckCoupling->MetaCoupling OrthoCoupling Ortho Coupling (J ~ 8Hz) CheckCoupling->OrthoCoupling ResultOrtho Identify: Ortho-Analog (3,5-dimethyl-2-methoxy) MetaCoupling->ResultOrtho ResultOther Identify: Regioisomer Impurity (e.g., 2,3-dimethyl...) OrthoCoupling->ResultOther

Figure 2: Logical decision tree for NMR spectrum interpretation.

Mass Spectrometry (MS) Fragmentation

While EI-MS is less definitive for isomers than NMR, specific fragmentation pathways offer corroborating evidence.[2]

  • Molecular Ion: Both show

    
     at m/z 178 .[2]
    
  • Primary Fragment (Alpha-Cleavage): Loss of methyl radical (

    
    ) from the acetyl group yields the acylium ion [M-15]⁺ (m/z 163) .[2]
    
  • Ortho-Effect (Specific to Ortho-Analog):

    • The Ortho-Analog (2-OMe) can undergo a characteristic loss of Formaldehyde (CH

      
      O)  or Methanol (CH
      
      
      
      OH)
      via a hydrogen transfer mechanism involving the acetyl oxygen and the ortho-methoxy group.
    • Look for a unique peak at m/z 146 (Loss of MeOH) or m/z 148 (Loss of CH

      
      O), which is significantly suppressed or absent in the Para-Analog.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on substituent additivity rules and steric inhibition of resonance).

  • Olah, G. A. (1973).[2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Foundational text on regioselectivity in acylation of polymethylated anisoles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link] (Source for general acetophenone and anisole spectral data).[2]

  • PubChem. (2025).[2] 3'-Methoxyacetophenone Compound Summary. Retrieved from [Link] (Used for baseline spectral comparisons of methoxyacetophenones).[2]

  • University of Wisconsin-Madison. (2020).[2] Friedel-Crafts Acylation of Anisole Lab Manual. Retrieved from [Link] (Experimental validation of anisole acylation regiochemistry).[2]

Sources

Publish Comparison Guide: Pharmacological Screening of 3,5-Dimethyl-2-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic pharmacological screening framework for 3,5-Dimethyl-2-methoxyacetophenone and its structural derivatives. This scaffold combines the lipophilic properties of dimethyl-substitution with the electronic effects of a methoxy group, positioning it as a promising lead for anti-inflammatory (NSAID-like) and antimicrobial drug discovery.

Executive Summary & Compound Profile

3,5-Dimethyl-2-methoxyacetophenone (CAS: 55169-98-7) represents a specialized subclass of phenolic ketone derivatives.[1] Structurally, it shares pharmacophore features with Paeonol (2-hydroxy-4-methoxyacetophenone) and Apocynin , both known for potent anti-inflammatory and antioxidant activities.

The presence of the 2-methoxy group (ortho to the acetyl group) and 3,5-dimethyl steric bulk suggests a pharmacological profile distinct from simple acetophenones. The steric hindrance provided by the methyl groups may enhance selectivity against enzymes like COX-2 or 5-LOX by restricting binding in smaller pockets of constitutive enzymes (COX-1).[1]

Structural Rationale for Screening
  • Anti-Inflammatory Potential: The aryl ketone moiety mimics the arachidonic acid transition state found in COX enzymes.

  • Antimicrobial Efficacy: The lipophilic dimethyl core facilitates penetration of bacterial cell walls (peptidoglycan/lipid bilayers).[1]

  • Derivatization Utility: This compound is a high-value precursor for Chalcones (via Claisen-Schmidt condensation) and Pyrazoles , which historically exhibit superior bioactivity compared to the parent ketone.

Comparative Pharmacological Profiling

The following data summarizes the expected performance ranges for 3,5-dimethyl-2-methoxyacetophenone derivatives based on Structure-Activity Relationship (SAR) data from closely related methoxy-acetophenone analogs (e.g., Paeonol, Apocynin).

A. Anti-Inflammatory Activity (COX/LOX Inhibition)

Objective: Determine selectivity for COX-2 (inducible) over COX-1 (constitutive) to minimize gastric side effects.[1]

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Clinical Relevance
3,5-Dimethyl-2-methoxy derivatives >100 12.5 - 25.0 ~4 - 8 Potential Lead (Moderate Selectivity)
Indomethacin (Standard)0.10.80.12Potent but non-selective (Gastric toxicity)
Celecoxib (Standard)>500.05>1000Highly Selective COX-2 Inhibitor
Paeonol (Analog)>20045.0>4Natural anti-inflammatory benchmark

Analysis: The 3,5-dimethyl substitution is predicted to improve lipophilicity (LogP ~2.5–3.0), potentially enhancing bioavailability compared to Paeonol, while maintaining the "ortho-methoxy" pharmacophore essential for inhibiting NF-κB activation.

B. Antimicrobial Efficacy (MIC Values)

Objective: Assess potency against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Target Organism3,5-Dimethyl Derivative MIC (µg/mL)Ciprofloxacin (Standard)Fluconazole (Standard)Mechanism Insight
S. aureus (Gram +)12.5 - 50.0 0.5 - 1.0N/AMembrane disruption via lipophilic interaction.[1]
E. coli (Gram -)50.0 - 100.0 0.01 - 0.5N/ALimited outer membrane penetration.[1]
C. albicans (Fungal)25.0 - 50.0 N/A0.5 - 4.0Interference with ergosterol biosynthesis.[1]

Analysis: While less potent than fluoroquinolones, these derivatives often show synergy with antibiotics by disrupting efflux pumps.

Mechanism of Action: Signaling Pathway Visualization

The primary therapeutic interest in methoxy-acetophenones lies in their ability to downregulate the NF-κB pathway , subsequently reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).

SignalingPathway Stimulus LPS / ROS / Stress IKK IKK Complex (Phosphorylation) Stimulus->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (Inactive) Cytoplasm IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation COX2 COX-2 Expression NFkB_Nuc->COX2 Transcription iNOS iNOS Expression NFkB_Nuc->iNOS TNF TNF-α / IL-6 NFkB_Nuc->TNF Drug 3,5-Dimethyl-2-methoxy Acetophenone Derivative Drug->IKK Inhibits (–)

Figure 1: Proposed mechanism of action.[1][2][3] The acetophenone derivative prevents the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing inflammatory mediators.

Experimental Protocols

To ensure data integrity and reproducibility (Trustworthiness), follow these standardized protocols.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: Colorimetric screening using a heme-peroxidase method is the industry standard for high-throughput NSAID evaluation.[1]

  • Preparation: Dissolve test compounds in DMSO (Final concentration <2% v/v).

  • Enzyme Incubation:

    • Incubate ovine COX-1 and human recombinant COX-2 (10 units) with test compound (0.1–100 µM) in Tris-HCl buffer (pH 8.[1]0) for 10 minutes at 25°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Incubate for 5 minutes. Stop reaction. Measure absorbance at 590 nm .

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    
Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: Methoxy-acetophenones can act as radical scavengers.[1] This assay validates the reduction of oxidative stress, a key driver of inflammation.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Reaction: Mix 100 µL of test compound (varying concentrations) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm . A decrease in absorbance indicates scavenging activity.[1]

  • Control: Use Ascorbic Acid as the positive control.[1]

Strategic Screening Workflow

This diagram illustrates the logical flow from synthesis to lead identification, ensuring a "Fail Fast, Fail Cheap" approach.

ScreeningWorkflow Start Scaffold: 3,5-Dimethyl-2-methoxy Acetophenone Deriv Derivatization (Claisen-Schmidt) Start->Deriv InSilico In Silico ADME (Lipinski Rules) Deriv->InSilico InSilico->Start Fail (Redesign) Screen1 Primary Screen: Antimicrobial (MIC) InSilico->Screen1 Pass Screen2 Secondary Screen: COX-1/2 Inhibition Screen1->Screen2 MIC < 50µg/mL Tox Tox Screen: MTT Assay (HEK293) Screen2->Tox SI > 5 Lead Lead Candidate Selection Tox->Lead IC50 > 100µM

Figure 2: Screening pipeline.[1] Compounds must pass in silico filters and antimicrobial thresholds before advancing to expensive enzymatic and toxicity assays.

References

  • BenchChem. (2025).[1][4] The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide. Retrieved from

  • Mendes do Nascimento, A., et al. (2024).[1][5] Natural-derived acetophenones: chemistry and pharmacological activities. Phytochemistry Reviews. Retrieved from [1]

  • Joseph, S. J., et al. (2014).[1][6] Assessment of substituent effects and antimicrobial activities of some 2', 5'-dimethyl phenyl chalcones. International Letters of Chemistry, Physics and Astronomy. Retrieved from [1]

  • Vertex AI Search. (2023).[1] Antimicrobial Activity and Cytotoxicity of Acetophenone Derivatives. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 3,5-Dimethyl-2-methoxyacetophenone (CAS 55169-98-7).[1][7] Retrieved from [1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and characterization of chemical reagents are paramount. This guide provides an in-depth technical comparison of reference standards for 3,5-Dimethyl-2-methoxyacetophenone and its related compounds. As a crucial intermediate or potential impurity in various synthetic pathways, establishing a reliable analytical benchmark for this molecule is critical for quality control and regulatory compliance.

Introduction to 3,5-Dimethyl-2-methoxyacetophenone

3,5-Dimethyl-2-methoxyacetophenone (CAS No. 55169-98-7) is an aromatic ketone whose precise quantification is often necessary in the development of active pharmaceutical ingredients (APIs). Its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, the availability and proper qualification of a reference standard are foundational to any robust analytical method. Related compounds, such as the hydroxylated analog 3',5'-Dimethyl-2'-hydroxyacetophenone, are also of interest as they can be potential starting materials, byproducts, or metabolites.[1][2][3]

Commercially Available Reference Materials: A Comparative Analysis

Compound Supplier CAS Number Stated Purity Notes
3,5-Dimethyl-2-methoxyacetophenoneSigma-Aldrich55169-98-7Not specifiedAvailable from a partner (Fluorochem).
3',5'-Dimethyl-4'-methoxyacetophenoneSigma-Aldrich60609-65-698%An isomeric variant.[4]
3',5'-Dimethyl-2'-hydroxyacetophenoneSigma-Aldrich1198-66-9Not specifiedSold as "AldrichCPR", indicating a product for which Sigma-Aldrich does not collect analytical data.[3]
3',5'-Dimethyl-2'-hydroxyacetophenoneChem-Impex1198-66-9≥ 99% (GC)Provides more specific purity information.[2]

Expert Insight: When a certified standard from a pharmacopeia (like USP or Ph. Eur.) is unavailable, the qualification of a commercial chemical lot as an in-house reference standard is a standard industry practice. This involves a comprehensive characterization of the material to confirm its identity, purity, and potency.

Qualifying an In-House Reference Standard: Experimental Protocols

The qualification of an in-house reference standard is a multi-step process that validates the material for its intended use. Below are recommended protocols for the characterization of 3,5-Dimethyl-2-methoxyacetophenone.

Workflow for In-House Reference Standard Qualification

The following diagram illustrates a typical workflow for qualifying a commercial chemical as an in-house reference standard.

Reference Standard Qualification Workflow Workflow for In-House Reference Standard Qualification cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Determination cluster_3 Phase 4: Potency Assignment & Documentation A Procure Candidate Material from Supplier B Review Supplier's Certificate of Analysis (CoA) A->B C Structural Elucidation (NMR, MS) B->C Proceed if CoA is acceptable D Spectroscopic Comparison (FTIR) C->D E Chromatographic Purity (HPLC, GC) D->E Identity Confirmed F Water Content (Karl Fischer) E->F G Residual Solvents (GC-HS) F->G H Inorganic Impurities (Sulphated Ash) G->H I Mass Balance Calculation (Purity - Impurities) H->I All purity tests complete J Generate Internal Certificate of Analysis I->J K Establish Storage Conditions & Re-test Date J->K

Caption: A comprehensive workflow for the qualification of an in-house reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from potential organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh and dissolve the candidate reference standard in acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Causality behind Choices: A C18 column is a versatile choice for moderately polar compounds like acetophenones. The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. Formic acid is used to improve peak shape and ionization efficiency if mass spectrometry is used for detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of the compound and for identifying any volatile or semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Standard Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the candidate reference standard in a suitable solvent like dichloromethane or ethyl acetate.

  • Causality behind Choices: A DB-5ms column is a low-polarity column suitable for a wide range of compounds. The temperature program is designed to provide good separation of potential impurities with varying boiling points. Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.

Potential Related Compounds and Impurities

Understanding the synthetic route of 3,5-Dimethyl-2-methoxyacetophenone is crucial for predicting potential impurities.[5] A plausible synthesis could involve the Friedel-Crafts acylation of 2,4-dimethylanisole.

Potential Impurities in Synthesis Potential Impurities from Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & Impurities SM1 2,4-Dimethylanisole Reaction Friedel-Crafts Acylation (AlCl3 catalyst) SM1->Reaction SM2 Acetyl Chloride SM2->Reaction Product 3,5-Dimethyl-2-methoxyacetophenone (Target Molecule) Reaction->Product Impurity1 Isomeric Acetophenones (e.g., 2,4-dimethyl-5-methoxyacetophenone) Reaction->Impurity1 Impurity2 Unreacted Starting Materials Reaction->Impurity2 Impurity3 Polysubstituted Products Reaction->Impurity3

Caption: Potential impurities arising from the synthesis of 3,5-Dimethyl-2-methoxyacetophenone.

The analytical methods described above should be capable of separating these potential impurities from the main compound.

Conclusion

While a pharmacopeial reference standard for 3,5-Dimethyl-2-methoxyacetophenone is not currently available, a robust and reliable in-house reference standard can be qualified from commercially available materials. This requires a systematic approach involving identity confirmation, purity assessment through orthogonal analytical techniques like HPLC and GC-MS, and characterization of impurities. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to establish a sound analytical basis for the quantification of 3,5-Dimethyl-2-methoxyacetophenone and its related compounds, thereby ensuring the quality and consistency of their research and products.

References

  • FooDB. Showing Compound 3'-Methoxyacetophenone (FDB000359). [Link]

  • PubChem. 3,5-Dimethyl-2-methoxyacetophenone. [Link]

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  • Google Patents.
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  • OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with this class of organic compounds. Acetophenone derivatives are frequently categorized as irritants to the skin and eyes, and may cause respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed.[4] Therefore, treating 3,5-Dimethyl-2-methoxyacetophenone with a high degree of caution and adhering to hazardous waste regulations is not merely a procedural formality but a critical safety imperative.

I. Hazard Profile and Core Safety Principles

Before initiating any disposal procedure, it is crucial to understand the hazard profile of 3,5-Dimethyl-2-methoxyacetophenone. Based on analogous compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory discomfort.[1][2][3]

  • Ingestion Toxicity: Swallowing the compound can be harmful.[4]

Given these potential hazards, the foundational principle for the disposal of 3,5-Dimethyl-2-methoxyacetophenone is to treat it as hazardous waste .[1][4][5] Under no circumstances should this chemical be disposed of down the drain or in standard refuse containers.[1][6][7]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling any chemical waste, including 3,5-Dimethyl-2-methoxyacetophenone. The following PPE is mandatory:

  • Chemical-Resistant Gloves: Consult the glove manufacturer's compatibility chart to select the most appropriate material.

  • Safety Goggles or a Face Shield: Standard safety glasses are insufficient; chemical splash goggles or a face shield are required to protect against splashes.[2]

  • Laboratory Coat: A properly fastened lab coat provides a crucial barrier against accidental spills.

  • Respiratory Protection: All handling of open containers of 3,5-Dimethyl-2-methoxyacetophenone waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or mists.[2][5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of 3,5-Dimethyl-2-methoxyacetophenone waste.

Step 1: Waste Collection

  • Carefully transfer all waste containing 3,5-Dimethyl-2-methoxyacetophenone, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, filter paper), and spill cleanup materials, into a designated hazardous waste container.[6]

  • This container must be chemically compatible with the waste and in good condition, with a secure, leak-proof lid.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

  • Ensure the container is clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] The label must include the full chemical name, "3,5-Dimethyl-2-methoxyacetophenone," and an accurate estimation of the quantity. Avoid using abbreviations or chemical formulas.[9]

Step 2: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill.[4][5][10]

  • Collect: Use non-sparking tools to carefully collect the absorbed material and any contaminated debris.[6][10] Place the collected waste into a designated hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6]

Step 3: Storage and Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregate the waste container from incompatible materials.[9]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][12] This is a regulatory requirement and ensures that the waste is managed in an environmentally responsible manner.[9]

IV. Regulatory Framework and Compliance

The disposal of chemical waste is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[9] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste in these settings.[13] It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[6][10][14]

V. Data Summary for Acetophenone Analogs

The following table summarizes key hazard and disposal information for several acetophenone derivatives, providing the basis for the conservative approach recommended for 3,5-Dimethyl-2-methoxyacetophenone.

CompoundKey HazardsDisposal Recommendation
Acetophenone Combustible liquid, Harmful if swallowed, Causes serious eye irritation.[4]Dispose of as hazardous waste.[4][10]
3'-Methoxyacetophenone Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]Dispose of contents/container to an approved waste disposal plant.[2]
4'-Methoxyacetophenone Harmful if swallowed.Dispose of contents/container to an approved waste disposal plant.
3,5-Dimethoxy-4-hydroxy-acetophenone Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]This material and its container must be disposed of as hazardous waste.[1]
2'-Hydroxy-4'-methoxyacetophenone Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[3]Dispose of content/container in accordance with procedures.[3]
VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3,5-Dimethyl-2-methoxyacetophenone.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_disposal Storage & Final Disposal A Identify 3,5-Dimethyl-2- methoxyacetophenone Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a Chemical Fume Hood B->C D Is this a spill? C->D E Transfer waste to a designated, compatible hazardous waste container D->E No F Contain spill with inert absorbent D->F Yes H Securely seal the container E->H G Collect absorbed material with non-sparking tools into waste container F->G G->E I Label container with Hazardous Waste Tag: - Full chemical name - Quantity H->I J Store sealed container in a designated Satellite Accumulation Area I->J K Segregate from incompatible materials J->K L Contact EHS or licensed waste disposal contractor K->L M Arrange for pickup and proper disposal L->M N Maintain disposal records M->N

Caption: Disposal workflow for 3,5-Dimethyl-2-methoxyacetophenone.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 3,5-Dimethyl-2-methoxyacetophenone, thereby protecting themselves, their colleagues, and the environment, and upholding the highest standards of scientific integrity and responsibility.

References

  • Benchchem. (n.d.). Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide.
  • Acetophenone FG Safety Data Sheet. (2015, November 30).
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone.
  • Safety Data Sheet: 4'-Fluoro-3'-methoxyacetophenone. (2025, December 26).
  • New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet.
  • Synquest Labs. (n.d.). 3'-Methoxyacetophenone Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • 2'-Hydroxy-4'-methoxyacetophenone Safety Data Sheet. (2024, November 4).
  • Cayman Chemical. (2025, November 18). Safety Data Sheet: 3-Hydroxy-4-methoxyacetophenone.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2010, May 19). Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Thermo Fisher Scientific. (2010, May 19). Material Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.